(1R,2R)-1,2-dihydrophenanthrene-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m1/s1 |
InChI Key |
FZOALBNXOKAOEW-ZIAGYGMSSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@H]([C@@H]3O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Origin of Product |
United States |
Foundational & Exploratory
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol chemical properties
An In-depth Technical Guide on the Chemical Properties of (1R,2R)-1,2-Dihydrophenanthrene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment. This diol is of particular interest in toxicology and drug development as it represents a critical intermediate in the metabolic activation pathway of phenanthrene. This pathway can lead to the formation of highly reactive diol epoxides, which have been implicated in carcinogenesis through their ability to form adducts with DNA.[1][2] Understanding the chemical properties, metabolic fate, and analytical methodologies for this compound is crucial for assessing the risks associated with PAH exposure and for developing potential inhibitors of its metabolic activation.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of Phenanthrene-1,2-dihydrodiol
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | - |
| Molecular Weight | 212.24 g/mol | - |
| Boiling Point | 312.08 °C (rough estimate) | [3] |
| Density | 1.1035 g/cm³ (rough estimate) | [3] |
| Refractive Index | 1.5570 (estimate) | [3] |
Table 2: Solubility Information
Qualitative solubility information for the parent compound, phenanthrene, suggests that it is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), and sparingly soluble in aqueous buffers.[4] It is anticipated that the diol metabolite will exhibit higher polarity and thus greater solubility in more polar organic solvents and aqueous solutions compared to phenanthrene.
| Solvent | Solubility of Phenanthrene | Expected Solubility of the Diol |
| Ethanol | ~20 mg/mL | Likely soluble |
| DMSO | ~30 mg/mL | Likely soluble |
| Dimethylformamide (DMF) | ~30 mg/mL | Likely soluble |
| Water | Sparingly soluble | Low to moderate solubility |
Spectral Data
Detailed spectral data for this compound are limited. The following represents a compilation of available information and expected spectral characteristics.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A study of a synthesized diol compound, while not exclusively the (1R,2R) isomer, provides some insight into the expected NMR signals. Aromatic protons are observed between δ 7.31–8.23 ppm, while hydroxyl and aliphatic protons are found at approximately δ 2.86 and δ 4.56 ppm, respectively.[2] Aromatic carbons are expected in the δ 115.5–153.8 ppm region.[2]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of phenanthrene metabolites shows characteristic absorption bands. For a diol, strong, broad absorption due to O-H stretching of the hydroxyl groups is expected in the region of 3200-3600 cm⁻¹. C-H stretching from the aromatic rings and the dihydro- portion of the molecule would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations typically result in peaks in the 1450-1600 cm⁻¹ region. Strong C-O stretching of the secondary alcohol groups would be observed in the 1000-1200 cm⁻¹ range. Analysis of phenanthrene degradation products has shown new broad absorption bands at 2858 cm⁻¹, 2927 cm⁻¹, and 2955 cm⁻¹.[5][6]
3.3. Mass Spectrometry (MS)
The mass spectrum of underivatized this compound is expected to show a molecular ion peak (M⁺) at m/z 212. For analytical purposes, the compound is often derivatized, for example, with a trimethylsilyl (TMS) group, to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. The mass spectrum of the TMS derivative would show a different fragmentation pattern. The mass spectrum of the parent compound, phenanthrene, shows a prominent molecular ion at m/z 178, with a significant fragment at m/z 152 due to the loss of acetylene (C₂H₂).
Metabolic Pathways and Biological Activity
This compound is a key intermediate in the metabolic activation of phenanthrene. This process is initiated by cytochrome P450 enzymes, which oxidize phenanthrene to an epoxide. Epoxide hydrolase then catalyzes the hydration of this epoxide to form the trans-1,2-dihydrodiol.[7] This diol can be further oxidized by cytochrome P450 to a highly reactive diol epoxide, which is considered an ultimate carcinogen due to its ability to covalently bind to DNA, forming DNA adducts.[1][8] This process is a critical step in the initiation of chemical carcinogenesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. PHENANTHRENE-1,2-DIHYDRODIOL CAS#: 28622-66-4 [amp.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Mutagenicity and tumorigenicity of phenanthrene and chrysene epoxides and diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0283744) [np-mrd.org]
- 7. The 2ν 2 bands of H 2 12 CO and H 2 13 CO by high-resolution FTIR spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
Spectroscopic Data of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (1R,2R)-1,2-dihydrophenanthrene-1,2-diol, a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). While a complete, publicly available dataset of raw spectroscopic data for this specific enantiomer is limited, this document synthesizes information from related compounds and established analytical methodologies to serve as a valuable resource for its identification and characterization.
Introduction
This compound is a trans-dihydrodiol metabolite formed during the oxidative metabolism of phenanthrene. The stereochemistry of these metabolites is of critical importance in toxicology and drug development, as it can significantly influence their biological activity and subsequent metabolic fate. Accurate spectroscopic characterization is therefore essential for researchers studying the environmental impact and health effects of PAHs.
Mass Spectrometry (MS) Data
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of metabolites. For this compound, the following mass spectrometric characteristics are expected.
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₄H₁₂O₂ | |
| Molecular Weight | 212.24 g/mol | |
| Monoisotopic Mass | 212.08373 Da | |
| Primary Ionization Technique | Electron Ionization (EI) or Electrospray Ionization (ESI) | ESI is generally preferred for its soft ionization, which preserves the molecular ion. |
| Expected Molecular Ion ([M]⁺) | m/z 212 | |
| Expected Protonated Molecule ([M+H]⁺) | m/z 213 | Common in ESI positive mode. |
| Expected Adducts | [M+Na]⁺ (m/z 235), [M+K]⁺ (m/z 251) | Often observed in ESI, depending on the solvent system. |
| Key Fragmentation Pathways | Loss of water (-18 Da), Loss of CHO (-29 Da), Retro-Diels-Alder reactions | Fragmentation will be influenced by the ionization energy. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. Based on data from analogous compounds, the following ¹H and ¹³C NMR chemical shifts are anticipated for this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic Protons (Ar-H) | 7.2 - 8.0 | 120 - 135 | The complex splitting patterns in this region will be characteristic of the phenanthrene ring system. |
| Benzylic/Aliphatic Protons (H-1, H-2) | ~4.0 - 5.0 | ~65 - 75 | These protons, attached to the carbons bearing the hydroxyl groups, are expected to be in the downfield aliphatic region. The trans-diaxial or diequatorial relationship will influence the coupling constants. |
| Hydroxyl Protons (-OH) | Variable (2.0 - 5.0) | - | The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometric Analysis:
-
Ion Source: Electrospray Ionization (ESI) in positive and negative modes.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Acquire full scan data to identify the molecular ion and adducts. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns for structural confirmation.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the trans stereochemistry of the hydroxyl groups.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
Caption: Relationship between spectroscopic techniques and derived structural information.
(1R,2R)-1,2-Dihydrophenanthrene-1,2-diol: A Key Metabolite in Phenanthrene Bioactivation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a component of cigarette smoke. While not considered a potent carcinogen itself, its metabolic activation to reactive intermediates is a critical area of study in toxicology and drug development. A key step in this bioactivation is the formation of dihydrodiol metabolites, including (1R,2R)-1,2-dihydrophenanthrene-1,2-diol. This technical guide provides a comprehensive overview of the formation, toxicological significance, and experimental analysis of this specific metabolite, intended for researchers and professionals in related scientific fields.
Metabolic Formation of this compound
The biotransformation of phenanthrene to this compound is a two-step enzymatic process primarily occurring in the liver. This metabolic pathway is a crucial determinant of the potential toxicity of phenanthrene exposure.
The Role of Cytochrome P450 and Epoxide Hydrolase
The initial step involves the oxidation of phenanthrene at the 1,2-position by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. This reaction forms the reactive intermediate, phenanthrene-1,2-oxide. Several human CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, are known to catalyze this epoxidation.[1] The total turnover of phenanthrene metabolism varies between these isoforms, with human CYP1B1, CYP1A1, and CYP1A2 showing significant activity.[1]
The subsequent and stereospecific step is the hydrolysis of phenanthrene-1,2-oxide by microsomal epoxide hydrolase (mEH). This enzyme adds a water molecule to the epoxide ring, resulting in the formation of the trans-dihydrodiol, this compound.[2][3] The action of epoxide hydrolase is a critical detoxification step for the initial epoxide; however, the resulting dihydrodiol is a precursor to a more potent toxicant.[2][3]
Below is a diagram illustrating the metabolic pathway leading to the formation of this compound.
Toxicological Significance
The formation of this compound is a critical juncture in the toxicology of phenanthrene. This dihydrodiol can be further metabolized by CYP enzymes to form a highly reactive bay-region diol epoxide, phenanthrene-1,2-diol-3,4-epoxide.[2][3] This diol epoxide is an ultimate carcinogen that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.
The formation of these DNA adducts can lead to mutations and initiate the process of carcinogenesis. The cellular response to this DNA damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR).
DNA Damage Response Pathway
Upon the formation of bulky DNA adducts by phenanthrene diol epoxide, sensor proteins such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are recruited to the site of damage.[4][5] This initiates a signaling cascade involving downstream effector kinases like Chk1 and Chk2, leading to cell cycle arrest to allow time for DNA repair. If the damage is too extensive to be repaired, the cell may undergo apoptosis (programmed cell death).
The following diagram illustrates a simplified overview of the DNA Damage Response pathway initiated by phenanthrene diol epoxide-induced DNA adducts.
Quantitative Data
The levels of phenanthrene dihydrodiols can be quantified in various biological matrices, with urine being the most common for human biomonitoring studies. These measurements can serve as biomarkers of exposure to PAHs and may indicate an individual's capacity for metabolic activation.
| Biological Matrix | Population | Analyte | Concentration Range | Reference |
| Human Urine (6-hour) | Non-smokers (n=25) | Phenanthrene-1,2-dihydrodiol | 0.43–5.69 nM | [6] |
| Human Urine (6-hour) | Smokers (n=25) | Phenanthrene-1,2-dihydrodiol | 0.54–17.65 nM | [6] |
| Human Urine (6-hour) | Non-smokers (n=25) | Phenanthrene-3,4-dihydrodiol | 0.08–0.90 nM | [6] |
| Human Urine (6-hour) | Smokers (n=25) | Phenanthrene-3,4-dihydrodiol | 0.17–4.28 nM | [6] |
| Human Urine | Non-smoking U.S. Population (2013-2014) | Sum of Phenanthrene metabolites | Geometric Mean: 0.22 µg/L | [7] |
Experimental Protocols
In Vitro Metabolism of Phenanthrene using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of phenanthrene to its dihydrodiol metabolites using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phenanthrene
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Internal standard (e.g., deuterated phenanthrene metabolite)
-
HPLC system with UV or fluorescence detection, or LC-MS/MS
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add a solution of phenanthrene (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed incubation mixture.
-
Microsome Addition: Initiate the metabolic reaction by adding the pooled human liver microsomes. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS/MS to identify and quantify the formation of phenanthrene dihydrodiols.
Experimental Workflow
The overall experimental workflow for the analysis of phenanthrene metabolites from in vitro assays is depicted in the following diagram.
Conclusion
This compound is a pivotal metabolite in the bioactivation pathway of phenanthrene. Its formation, catalyzed by cytochrome P450 and microsomal epoxide hydrolase, sets the stage for the generation of the ultimate carcinogenic diol epoxide. Understanding the quantitative aspects of its formation and the subsequent cellular responses is crucial for assessing the toxicological risk associated with phenanthrene exposure and for the development of safer chemicals and pharmaceuticals. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of this important metabolite in toxicology and drug metabolism.
References
- 1. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in Urinary Metabolites of Polycyclic Aromatic Hydrocarbons (PAHs) in the Non-Smoking U.S. Population, NHANES 2001-2014 - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of Phenanthrene Metabolism to Diols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a structural motif in many therapeutic agents. Its metabolism is a critical area of study in toxicology and drug development, as the stereochemical outcome of its biotransformation significantly influences its biological activity, including its potential carcinogenicity. This technical guide provides a comprehensive overview of the stereochemistry of phenanthrene metabolism to dihydrodiols, detailing the enzymatic processes, stereoselective outcomes, and the experimental methodologies used to elucidate these pathways.
The Core Metabolic Pathway: From Phenanthrene to Diols
The initial and rate-limiting step in the metabolic activation of phenanthrene is its oxidation by cytochrome P450 (CYP) monooxygenases to form arene oxides at different positions on the aromatic rings. These epoxide intermediates are highly reactive and can undergo rearrangement to form phenols or be hydrolyzed by epoxide hydrolase (EH) to yield trans-dihydrodiols. The formation of these diols is a key branch point in phenanthrene metabolism, leading to either detoxification and excretion or further activation to carcinogenic diol epoxides.
The metabolism of phenanthrene primarily yields three isomeric dihydrodiols: phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol. The formation of these diols is both regio- and stereoselective, depending on the specific CYP isozymes involved.
Key Enzymes in Phenanthrene Diol Formation
-
Cytochrome P450 (CYP) Isozymes: Predominantly members of the CYP1A subfamily, such as CYP1A1 and CYP1A2, are responsible for the initial epoxidation of phenanthrene.[1] These enzymes exhibit distinct regio- and stereoselectivities in their oxygenation of the phenanthrene molecule.
-
Microsomal Epoxide Hydrolase (EPHX1): This enzyme catalyzes the hydrolysis of the intermediate arene oxides to form trans-dihydrodiols.[2][3] EPHX1 plays a crucial role in the detoxification of xenobiotics but can also contribute to the formation of proximate carcinogens.[2]
Stereochemical Outcomes of Phenanthrene Metabolism
The metabolism of phenanthrene to dihydrodiols is a highly stereospecific process, resulting in the formation of specific enantiomers. The absolute configuration of the resulting diols is determined by the facial selectivity of the initial epoxidation by CYP enzymes and the subsequent stereospecific attack of water during hydrolysis by EPHX1.
Regio- and Stereoselectivity of Cytochrome P450
Different CYP isozymes exhibit marked preferences for the position of oxidation on the phenanthrene ring and the stereochemistry of the resulting epoxide. For instance, studies with cDNA-expressed human CYP enzymes have shown that CYP1A1 and CYP1A2 are major contributors to phenanthrene metabolism.
The stereochemical analysis of the diol metabolites reveals that the enantiomeric composition is highly dependent on the specific P450 isozyme. For example, human CYP1A1 preferentially forms the (+)-(1R,2R)-dihydrodiol and the (+)-(3R,4R)-dihydrodiol.
Quantitative Data on Diol Stereoisomer Formation
The following tables summarize the quantitative data on the stereoselective metabolism of phenanthrene by various cDNA-expressed human cytochrome P450 enzymes.
Table 1: Regio- and Stereoselectivity of Human CYP1A1 in Phenanthrene Metabolism
| Metabolite | Enantiomer | % of Total Metabolite |
| Phenanthrene-1,2-dihydrodiol | (+)-(1R,2R) | >95 |
| (-)-(1S,2S) | <5 | |
| Phenanthrene-3,4-dihydrodiol | (+)-(3R,4R) | >95 |
| (-)-(3S,4S) | <5 | |
| Phenanthrene-9,10-dihydrodiol | Not a major metabolite | - |
Table 2: Regio- and Stereoselectivity of Human CYP1A2 in Phenanthrene Metabolism
| Metabolite | Enantiomer | % of Total Metabolite |
| Phenanthrene-1,2-dihydrodiol | (+)-(1R,2R) | ~80 |
| (-)-(1S,2S) | ~20 | |
| Phenanthrene-3,4-dihydrodiol | (+)-(3R,4R) | ~70 |
| (-)-(3S,4S) | ~30 | |
| Phenanthrene-9,10-dihydrodiol | Major metabolite | Racemic |
Experimental Protocols
In Vitro Metabolism of Phenanthrene using Recombinant CYP Enzymes and Epoxide Hydrolase
This protocol describes a typical experiment to assess the stereochemical outcome of phenanthrene metabolism by specific human CYP enzymes.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2) and human epoxide hydrolase (EPHX1) co-expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
NADPH-cytochrome P450 reductase.
-
Phenanthrene solution in a suitable solvent (e.g., acetone).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Potassium phosphate buffer (pH 7.4).
-
Ethyl acetate for extraction.
-
Anhydrous sodium sulfate.
-
Nitrogen gas for evaporation.
Procedure:
-
Incubation Mixture Preparation: In a glass tube, combine the potassium phosphate buffer, the NADPH regenerating system, and the recombinant enzyme preparation containing both the CYP and EPHX1.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the phenanthrene solution to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as ethyl acetate.
-
Extraction: Extract the metabolites by vortexing the mixture and then centrifuging to separate the organic and aqueous layers.
-
Drying and Concentration: Transfer the organic layer to a clean tube, dry it over anhydrous sodium sulfate, and then evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Sample Preparation for Analysis: Reconstitute the dried residue in a suitable solvent for HPLC analysis.
Chiral Stationary Phase HPLC for Enantiomeric Separation of Phenanthrene Dihydrodiols
This protocol outlines the separation and quantification of the enantiomers of phenanthrene dihydrodiols.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system equipped with a UV or fluorescence detector.
-
A chiral stationary phase (CSP) column, such as a cellulose-based (e.g., Chiralcel OD-H) or amylose-based (e.g., Chiralpak AD) column, is crucial for enantiomeric separation.[4]
Mobile Phase:
-
A mixture of n-hexane and a polar modifier like 2-propanol or ethanol is commonly used.[5]
-
The exact ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) n-hexane:2-propanol.[5]
-
For basic or acidic compounds, a small amount of an additive like diethylamine or trifluoroacetic acid (0.1% v/v) can be added to the mobile phase to improve peak shape and resolution.[5]
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject the reconstituted metabolite extract onto the column.
-
Elution and Detection: Elute the compounds isocratically and monitor the effluent with the detector at a wavelength where the phenanthrene dihydrodiols absorb (e.g., 254 nm).
-
Quantification: Identify and quantify the individual enantiomers by comparing their retention times and peak areas with those of authentic standards. The percentage of each enantiomer can be calculated from the peak areas.
Circular Dichroism Spectroscopy for Absolute Configuration Determination
Circular dichroism (CD) spectroscopy is a powerful technique to determine the absolute configuration of chiral molecules.
Instrumentation:
-
A circular dichroism spectropolarimeter.
Sample Preparation:
-
Dissolve the purified dihydrodiol enantiomer in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. The solvent should be transparent in the wavelength range of interest.
-
Use a quartz cuvette with a defined path length (e.g., 1 cm).
Procedure:
-
Instrument Purging: Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[6][7]
-
Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the sample over a specific wavelength range (e.g., 200-400 nm).[6]
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be compared with published spectra or with spectra of standards of known absolute configuration to assign the R/S configuration to the enantiomers.
Synthesis of Optically Active Phenanthrene trans-Dihydrodiols
The synthesis of optically pure dihydrodiol standards is often necessary for unequivocal identification and quantification. A common chemoenzymatic approach is summarized below.
Key Steps:
-
Dioxygenase-catalyzed cis-dihydroxylation: A suitable bacterial dioxygenase enzyme is used to convert phenanthrene into a cis-dihydrodiol with high enantiomeric excess.
-
Protection of the diol: The cis-diol is protected, for example, as an acetonide.
-
Epoxidation: The double bond in the protected cis-dihydrodiol is epoxidized.
-
Ring-opening of the epoxide: The epoxide is opened with a nucleophile, followed by deprotection to yield the trans-dihydrodiol.
This chemoenzymatic route allows for the preparation of specific enantiomers of the phenanthrene dihydrodiols.[8]
Regulatory Signaling Pathways
The expression of the key enzymes involved in phenanthrene metabolism is tightly regulated by complex signaling pathways. Understanding these pathways is crucial for predicting inter-individual differences in phenanthrene metabolism and susceptibility to its toxic effects.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for CYP1A1/1A2 Regulation
The induction of CYP1A1 and CYP1A2 is primarily mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.
Transcriptional Regulation of Microsomal Epoxide Hydrolase (EPHX1)
The regulation of EPHX1 expression is complex and involves multiple transcription factors that bind to its promoter region. These include HNF-4α (Hepatocyte Nuclear Factor 4 alpha), CAR (Constitutive Androstane Receptor), RXR (Retinoid X Receptor), Sp1 (Specificity protein 1), and Sp3 (Specificity protein 3).[9][10][11] This intricate regulatory network allows for tissue-specific expression and modulation of EPHX1 levels in response to various stimuli.
Logical Workflow for Stereochemical Analysis
The following diagram illustrates the logical workflow for the comprehensive stereochemical analysis of phenanthrene metabolism to diols.
References
- 1. Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 7. health.uconn.edu [health.uconn.edu]
- 8. Chemoenzymatic synthesis of the trans-dihydrodiol isomers of monosubstituted benzenes viaanti-benzene dioxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Transcription of the human microsomal epoxide hydrolase gene (EPHX1) is regulated by an HNF-4α/CAR/RXR/PSF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sp1 and Sp3 transcription factors regulate the basal expression of human microsomal epoxide hydrolase (EPHX1) through interaction with the E1b far upstream promoter. | Sigma-Aldrich [merckmillipore.com]
- 11. Transcription of the Human Microsomal Epoxide Hydrolase Gene (EPHX1) Is Regulated by PARP-1 and Histone H1.2. Association with Sodium-Dependent Bile Acid Transport. | Sigma-Aldrich [sigmaaldrich.com]
Unveiling (1R,2R)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide to its Discovery, Isolation, and Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and isolation of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol, a key metabolite in the study of polycyclic aromatic hydrocarbon (PAH) metabolism. This document details the biocatalytic synthesis using the fungus Cunninghamella elegans, comprehensive experimental protocols for its purification and characterization, and its relevance in the context of toxicology and drug development.
Introduction
This compound is a trans-dihydrodiol metabolite of phenanthrene, a three-ring polycyclic aromatic hydrocarbon. The study of such metabolites is crucial for understanding the mechanisms of PAH-induced carcinogenesis. Many PAHs are not carcinogenic themselves but are metabolically activated to highly reactive diol epoxides that can form adducts with DNA, leading to mutations and potentially cancer.[1][2] The (1R,2R)-enantiomer of phenanthrene-1,2-dihydrodiol is of particular interest as it is a precursor to the corresponding bay-region diol epoxide, which is considered an ultimate carcinogen.[1][3]
The discovery and isolation of this specific enantiomer have largely been achieved through microbial biotransformation, with the filamentous fungus Cunninghamella elegans being a well-established model organism for mimicking mammalian metabolism of xenobiotics.[4][5] This guide will focus on the established biocatalytic method for its production and subsequent purification.
Biocatalytic Synthesis and Isolation Workflow
The production of this compound is achieved through the metabolic action of Cunninghamella elegans on phenanthrene. The fungus hydroxylates the aromatic ring to produce a mixture of trans-1,2-dihydrodiol enantiomers. The overall workflow for its production and isolation is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and isolation of this compound.
Fungal Culture and Biotransformation of Phenanthrene
This protocol outlines the cultivation of Cunninghamella elegans and the subsequent biotransformation of phenanthrene.
Materials:
-
Cunninghamella elegans (e.g., ATCC 36112)
-
Sabouraud Dextrose Broth (SDB)
-
Phenanthrene
-
Acetone (spectrophotometric grade)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a sterile 250 mL Erlenmeyer flask containing 50 mL of Sabouraud Dextrose Broth with a culture of Cunninghamella elegans. Incubate at 25-28°C on a rotary shaker at 150 rpm for 72 hours to obtain a dense mycelial culture.[6][7]
-
Biotransformation Setup: Transfer the mycelial culture to a larger sterile Erlenmeyer flask (e.g., 1 L) containing 450 mL of fresh SDB.
-
Substrate Addition: Prepare a stock solution of phenanthrene in acetone. Add the phenanthrene solution to the fungal culture to a final concentration of 50-100 mg/L. The final concentration of acetone should not exceed 1% (v/v) to avoid toxicity to the fungus.
-
Incubation: Incubate the culture under the same conditions as the inoculum preparation (25-28°C, 150 rpm) for 5 to 7 days.[6] The progress of the biotransformation can be monitored by analyzing small aliquots of the culture medium over time using HPLC.
Extraction and Purification of Metabolites
This protocol describes the extraction of the dihydrodiol metabolites from the fungal culture and their initial purification.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reversed-phase HPLC system with a C18 column
-
Methanol and water (HPLC grade)
Procedure:
-
Extraction: After the incubation period, separate the fungal mycelia from the culture broth by filtration. Combine the mycelia and the broth and extract three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Reversed-Phase HPLC Purification: Dissolve the crude extract in a minimal amount of methanol. Purify the racemic trans-1,2-dihydrophenanthrene-1,2-diol using a reversed-phase HPLC system equipped with a C18 column. A typical mobile phase is a gradient of methanol in water.[8] Collect the fraction corresponding to the dihydrodiol.
Chiral HPLC Separation of Enantiomers
This protocol details the separation of the (1R,2R) and (1S,2S) enantiomers from the purified racemic mixture.
Materials:
-
Chiral HPLC column (e.g., Pirkle-type or polysaccharide-based)
-
HPLC-grade hexanes and isopropanol
-
HPLC system with a UV detector
Procedure:
-
Column and Mobile Phase Selection: Utilize a chiral stationary phase (CSP) known to be effective for the separation of PAH dihydrodiols. Pirkle-type columns or polysaccharide-based columns are commonly used.[9][10] A mobile phase consisting of a mixture of hexanes and isopropanol is typically employed for normal-phase chiral separations.
-
Chromatography: Inject the purified racemic dihydrodiol onto the chiral HPLC column. Elute the enantiomers isocratically. The separation can be monitored by UV detection at a wavelength of approximately 254 nm.
-
Fraction Collection: Collect the separated enantiomeric peaks. The elution order will depend on the specific chiral column used. The absolute configuration of the collected enantiomers is typically determined by circular dichroism spectroscopy.[11]
Quantitative Data and Spectroscopic Characterization
The following tables summarize the key quantitative and spectroscopic data for this compound.
Table 1: Physical and Chromatographic Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | - |
| Molecular Weight | 212.24 g/mol | - |
| Appearance | White to off-white solid | - |
| Chiral HPLC Column | Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | [9] |
| Mobile Phase | Hexane:Isopropanol mixture | [9] |
| Enantiomeric Excess (ee%) | >98% (after chiral separation) | - |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 8.17 (d, J = 8.6 Hz, 1H), 7.84 (d, J = 7.9 Hz, 1H), 7.79 (d, J = 8.3 Hz, 1H), 7.70 (d, J = 8.3 Hz, 1H), 7.48 (d, J = 7.6 Hz, 1H), 7.45 (d, J = 7.5 Hz, 1H), 7.20 (d, J = 10.2 Hz, 1H), 6.09 (d, J = 10.2 Hz, 1H), 5.53 (s, 1H), 5.19 (s, 1H), 4.65 (s, 1H), 4.28 (s, 1H) | [12] |
| Mass Spectrometry (EI) | m/z 212 (M⁺), 194, 184, 165, 152 | [13] |
| Circular Dichroism (CD) | The absolute configuration is determined by comparing the CD spectrum to known standards. The (1R,2R)-enantiomer exhibits a specific Cotton effect. | [11] |
Significance in Drug Development and Toxicology
The study of this compound is paramount in the fields of toxicology and drug development for several reasons:
-
Understanding Carcinogenesis: This dihydrodiol is a proximate carcinogen, meaning it is a metabolic intermediate on the pathway to the ultimate carcinogenic species, the diol epoxide.[1] Understanding its formation and subsequent metabolic fate is critical for assessing the carcinogenic risk of phenanthrene and other PAHs.
-
Drug Metabolism Studies: The enzymes involved in the metabolism of PAHs, such as cytochrome P450s, are also responsible for the metabolism of many drugs. Studying the biotransformation of phenanthrene can provide insights into the activity and substrate specificity of these enzymes.
-
Development of Cancer Biomarkers: The presence and levels of phenanthrene dihydrodiols and their further metabolites in biological samples (e.g., urine) can serve as biomarkers of exposure to PAHs.[12][14]
The metabolic activation of phenanthrene to its ultimate carcinogenic form is a multi-step process.
This pathway highlights the critical role of this compound as the immediate precursor to the highly reactive diol epoxide that can damage DNA.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzo[c]phenanthrene 3,4-dihydrodiol 1,2-epoxide adducts in native and denatured DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cunninghamella elegans - Wikipedia [en.wikipedia.org]
- 5. Rediscovering the chemistry of the Cunninghamella species: potential fungi for metabolites and enzymes of biological, industrial, and environmental values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biotransformation of Malachite Green by the Fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective metabolism of anthracene and phenanthrene by the fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved enantiomeric separation of dihydrodiols of polycyclic aromatic hydrocarbons on chiral stationary phases by derivatization to O-methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenanthrene, 1,2-dihydro- [webbook.nist.gov]
- 14. Quantitation of phenanthrene dihydrodiols in the urine of smokers and non-smokers by gas chromatography-negative ion chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 in the Formation of (1R,2R)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene is a three-ring polycyclic aromatic hydrocarbon (PAH), a class of compounds that are widespread environmental pollutants and of significant interest in toxicology and drug metabolism research.[1] As procarcinogens, many PAHs require metabolic activation to exert their toxic and carcinogenic effects.[2] This process is primarily initiated by the cytochrome P450 (CYP) superfamily of monooxygenases.[3] The metabolism of phenanthrene involves its conversion to various oxygenated derivatives, including phenols, quinones, and dihydrodiols.[4][5]
This technical guide provides an in-depth examination of the critical role of cytochrome P450 enzymes in the specific formation of phenanthrene trans-1,2-dihydrodiol, with a focus on the stereoselective generation of the (1R,2R)-enantiomer. Understanding this pathway is crucial, as the formation of specific dihydrodiol enantiomers is often the first step toward the generation of highly reactive diol-epoxides, the ultimate carcinogenic metabolites of many PAHs.[3][6]
The Cytochrome P450 Monooxygenase System
The cytochrome P450 (CYP) enzymes are a large family of heme-containing proteins responsible for the phase I metabolism of a vast array of xenobiotics, including drugs, pollutants, and dietary components, as well as endogenous compounds like steroids.[3][7] In the context of PAH metabolism, CYPs catalyze the insertion of an oxygen atom into the aromatic ring structure, typically forming an epoxide intermediate.[6][8] This initial oxidation is a critical activation step. The CYP1 family, which includes CYP1A1, CYP1A2, and CYP1B1, plays a pivotal role in the metabolic activation of PAHs.[2][3][9] The expression of these enzymes can be induced by exposure to PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway.[6][10]
Metabolic Pathway to Phenanthrene-1,2-dihydrodiol
The biotransformation of phenanthrene to its corresponding trans-1,2-dihydrodiol is a two-step process.
-
Epoxidation: A cytochrome P450 enzyme catalyzes the oxidation of the phenanthrene 1,2-double bond to form phenanthrene-1,2-oxide. This is a highly reactive electrophilic intermediate.
-
Hydrolysis: The enzyme microsomal epoxide hydrolase (mEH) catalyzes the trans-addition of water to the epoxide ring, yielding phenanthrene trans-1,2-dihydrodiol.[4]
This pathway results in a racemic mixture of (+)-(1R,2R)- and (-)-(1S,2S)-dihydrodiols unless the initial epoxidation or subsequent hydrolysis is stereoselective. The stereoselectivity of CYP enzymes is a key determinant of the ultimate biological activity of the parent PAH.
References
- 1. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Cigarette smoking enhances the metabolic activation of the polycyclic aromatic hydrocarbon phenanthrene in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is available for (1R,2R)-1,2-dihydrophenanthrene-1,2-diol. This document synthesizes information on its parent compound, phenanthrene, and the general toxicological principles of polycyclic aromatic hydrocarbon (PAH) metabolites to provide a comprehensive profile.
Executive Summary
This compound is a key metabolic intermediate of phenanthrene, a ubiquitous polycyclic aromatic hydrocarbon (PAH). While phenanthrene itself is not considered a potent carcinogen, its metabolism can lead to the formation of reactive intermediates that possess genotoxic and carcinogenic properties. This guide provides a detailed overview of the known toxicological information relevant to this compound, focusing on its metabolic activation, potential for toxicity, and the experimental methodologies used to assess the toxicological effects of such compounds.
Introduction to Phenanthrene and its Metabolism
Phenanthrene is a three-ring PAH commonly found in the environment as a product of incomplete combustion of organic materials.[1] It is considered a representative PAH, and its metabolites are often used as biomarkers for PAH exposure.[2] While phenanthrene itself has low acute toxicity and is not classified as a human carcinogen by the International Agency for Research on Cancer (IARC), its metabolic activation is a critical area of toxicological concern.[2][3]
The metabolism of phenanthrene, like other PAHs, proceeds through Phase I and Phase II enzymatic reactions, primarily in the liver.[1] Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, are responsible for the initial oxidation of phenanthrene to form arene oxides.[4] These oxides can then be detoxified by conjugation with glutathione or hydrated by epoxide hydrolase to form dihydrodiols.[4] this compound is one such dihydrodiol metabolite.[5]
Crucially, this dihydrodiol is a precursor to the formation of a highly reactive bay-region diol-epoxide, phenanthrene-1,2-diol-3,4-epoxide.[4][5] These diol-epoxides are considered the ultimate carcinogenic metabolites of many PAHs because they can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[4]
Metabolic Pathway of Phenanthrene
The metabolic activation of phenanthrene to its potentially toxic metabolites is a multi-step process. The following diagram illustrates the key steps leading to the formation of this compound and its subsequent conversion to a diol-epoxide.
Toxicological Data
Table 1: Summary of Toxicological Data for Phenanthrene
| Endpoint | Species | Route of Administration | Value | Reference |
| Acute Toxicity | ||||
| LD50 | Mouse | Oral | 700 mg/kg | [3] |
| Genotoxicity | ||||
| Ames Test | S. typhimurium | In vitro | Generally Negative | [3] |
| Chromosomal Aberrations | Mammalian cells | In vitro | Negative | [3] |
| Carcinogenicity | ||||
| IARC Classification | - | - | Group 3 (Not classifiable) | [3] |
Experimental Protocols
The toxicological evaluation of PAH metabolites like this compound involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6]
Objective: To determine if a test compound can induce mutations in the DNA of specific bacterial strains.
Methodology:
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine (his-) are used.[7]
-
Metabolic Activation: The test is performed with and without a mammalian liver homogenate (S9 fraction) to simulate metabolic activation.[7]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Analysis: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.
Cell Viability Assay (e.g., MTT Assay)
Cell viability assays are used to determine the cytotoxicity of a compound on cultured cells.
Objective: To measure the metabolic activity of cells as an indicator of their viability after exposure to a test compound.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[8]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is expressed as a percentage of the untreated control. A dose-dependent decrease in viability indicates a cytotoxic effect.
Signaling Pathways in PAH Toxicity
PAHs and their metabolites can exert their toxic effects through various signaling pathways. The aryl hydrocarbon receptor (AhR) signaling pathway is a key player in the toxicity of many PAHs.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
-
Ligand Binding: PAHs and their metabolites can bind to the AhR in the cytoplasm.
-
Nuclear Translocation: The ligand-AhR complex translocates to the nucleus.
-
Dimerization: In the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT).
-
DNA Binding: The AhR-ARNT heterodimer binds to specific DNA sequences called xenobiotic responsive elements (XREs) in the promoter region of target genes.
-
Gene Transcription: This binding initiates the transcription of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1, leading to a feedback loop that can enhance the metabolic activation of PAHs.[9]
Conclusion
This compound is a significant metabolite in the bioactivation pathway of phenanthrene. While direct evidence of its toxicity is scarce, its role as a precursor to a highly reactive diol-epoxide suggests a potential for genotoxicity. The toxicological assessment of this and similar PAH metabolites relies on a combination of in vitro and in vivo assays that probe for mutagenicity, cytotoxicity, and the activation of key signaling pathways like the AhR pathway. Further research is warranted to fully characterize the specific toxicological profile of this compound and to better understand its contribution to the overall toxicity of phenanthrene.
References
- 1. Species‐specific metabolism of naphthalene and phenanthrene in 3 species of marine teleosts exposed to Deepwater Horizon crude oil | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. Metabolites of the Polycyclic Aromatic Hydrocarbon Phenanthrene in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 9. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol, a chiral vicinal diol of significant interest in medicinal chemistry and drug development. The primary method described is the Sharpless Asymmetric Dihydroxylation (SAD), a powerful and widely used transformation for the stereoselective synthesis of 1,2-diols from prochiral olefins.
Introduction
This compound is a key chiral building block and a metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The enantiomerically pure form of this diol is crucial for the synthesis of various complex molecules and for studying the stereoselective metabolism and toxicity of PAHs. The Sharpless Asymmetric Dihydroxylation offers a reliable and highly enantioselective route to this target molecule.
The SAD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation of an alkene from a specific face, thereby controlling the stereochemistry of the resulting diol. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure significantly. For the synthesis of the (1R,2R) enantiomer, AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, is employed.
Reaction Principle
The core of the synthesis is the osmium-catalyzed dihydroxylation of the 1,2-double bond of phenanthrene. The catalytic cycle involves the formation of an osmate ester intermediate, which is then hydrolyzed to yield the diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III), is used to regenerate the osmium(VIII) catalyst, allowing for the use of osmium in catalytic amounts. The chiral ligand, a derivative of the cinchona alkaloid dihydroquinidine, coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the olefin addition.
Data Presentation
The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound based on typical results for Sharpless Asymmetric Dihydroxylation of related polycyclic aromatic hydrocarbons.
| Parameter | Expected Value | Notes |
| Yield | 85-95% | Isolated yield after purification. |
| Enantiomeric Excess (ee) | >95% | Determined by chiral HPLC analysis. |
| Diastereomeric Ratio (dr) | N/A | The reaction is a diastereoface-selective addition to a prochiral alkene, yielding enantiomers. |
| Reaction Time | 12-24 h | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Reaction Temperature | 0 °C to rt | Starting at 0 °C and allowing the reaction to warm to room temperature is a common procedure. |
Experimental Protocols
Materials and Reagents
-
Phenanthrene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for accelerating the reaction and improving turnover)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Detailed Protocol for Sharpless Asymmetric Dihydroxylation of Phenanthrene
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of phenanthrene).
-
Add a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).
-
If using, add methanesulfonamide (1 equivalent based on phenanthrene).
-
Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a pale yellow.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Substrate:
-
Dissolve phenanthrene (1 mmol) in a minimal amount of a suitable solvent like acetone or tert-butanol and add it to the cooled reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture vigorously at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc solvent system). The product, being more polar, will have a lower Rf value than the starting phenanthrene.
-
-
Work-up:
-
Upon completion of the reaction, cool the mixture to 0 °C.
-
Add solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and stir for 1 hour to quench the reaction and reduce the osmate esters.
-
Add ethyl acetate to the mixture and stir for another 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 10% EtOAc in hexane and gradually increasing the polarity) to isolate the this compound.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Application Notes and Protocols for the Biocatalytic Synthesis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol, a valuable chiral building block in the synthesis of complex molecules and pharmaceutical intermediates. The described method utilizes whole-cell biocatalysis with recombinant Escherichia coli expressing a naphthalene dioxygenase (NDO) system, offering a stereoselective and environmentally benign alternative to traditional chemical synthesis.
Introduction
The enantiomerically pure cis-dihydrodiol, this compound, is a key chiral intermediate. Its synthesis through biocatalysis leverages the high stereospecificity of dioxygenase enzymes. These enzymes, found in various microorganisms, catalyze the dihydroxylation of aromatic compounds.[1] For preparative scale synthesis, recombinant microorganisms, such as E. coli expressing naphthalene dioxygenase (NDO) from Pseudomonas species, are often employed.[2][3] This approach allows for high-level expression of the required enzymes and simplifies the process by using whole cells, which contain the necessary cofactors and regeneration systems.
Metabolic Pathway Context
The biocatalytic conversion of phenanthrene to its corresponding dihydrodiol is the initial step in the microbial degradation pathway of this polycyclic aromatic hydrocarbon (PAH). In many bacteria, the resulting cis-dihydrodiol is further metabolized through a series of enzymatic reactions. Understanding this broader metabolic context is crucial for optimizing the production of the desired diol and preventing its further conversion.
Caption: Simplified metabolic pathway of phenanthrene degradation.
Experimental Workflow
The overall experimental workflow for the biocatalytic synthesis involves several key stages, from the preparation of the biocatalyst to the purification and analysis of the final product. A recombinant E. coli strain containing the plasmid with the naphthalene dioxygenase gene is central to this process.
Caption: General experimental workflow for biocatalytic synthesis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the biocatalytic synthesis of phenanthrene dihydrodiols. These values can serve as a starting point for process optimization.
Table 1: Biotransformation Parameters
| Parameter | Value | Reference |
| Biocatalyst | Recombinant E. coli JM109 (pPS1778) | [1][2] |
| Substrate | Phenanthrene | [1] |
| Initial Substrate Conc. | ≥10 mM | [1] |
| Reaction Medium | Aqueous buffer with 1.5% (v/v) Triton X-100 | [1] |
| Temperature | 30 °C | [4] |
| Incubation Time | 2-24 hours | [4][5] |
| Agitation | 100-200 rpm | [4] |
Table 2: Typical Yields and Purity
| Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Phenanthrene cis-dihydrodiol | >60% | >98% (for analogous reactions) | [1] |
Detailed Experimental Protocols
Protocol 1: Preparation of the Biocatalyst (Recombinant E. coli)
-
Inoculum Preparation: A single colony of recombinant E. coli harboring the naphthalene dioxygenase plasmid is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin). The culture is grown overnight at 37°C with shaking at 200 rpm.
-
Large-Scale Culture: The overnight culture is used to inoculate 1 L of fresh LB medium with the same antibiotic in a 2 L baffled flask. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction of Enzyme Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for an additional 4-6 hours at a lower temperature, typically 25-30°C, to ensure proper protein folding.
-
Cell Harvesting: The bacterial cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is washed with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) and can be used immediately or stored at -80°C.
Protocol 2: Whole-Cell Biotransformation
-
Cell Resuspension: The harvested cell pellet is resuspended in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a desired cell density (e.g., OD600 of 10-20).
-
Substrate Addition: Phenanthrene is dissolved in a minimal amount of a water-miscible organic solvent (e.g., dimethylformamide or ethanol) or a surfactant solution (e.g., Triton X-100) to aid its solubility in the aqueous reaction medium.[1] The substrate solution is then added to the cell suspension to the desired final concentration (e.g., 10 mM).
-
Reaction: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 150-200 rpm) for a specified duration (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Protocol 3: Product Extraction and Purification
-
Extraction: After the biotransformation, the reaction mixture is centrifuged to remove the cells. The supernatant is then extracted multiple times with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Protocol 4: Analytical Methods
-
Structural Confirmation: The structure of the purified product can be confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Purity Determination: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis. A chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD) is used with a suitable mobile phase (e.g., a mixture of hexane and isopropanol).[6] The retention times of the two enantiomers will differ, allowing for their separation and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and Characterization of a Novel Naphthalene Dioxygenase from Rhodococcus sp. Strain NCIMB12038 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole-cell biocatalysis platform for gram-scale oxidative dearomatization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of phenanthrene diol epoxide mercapturic acid detoxification products in human urine: relevance to molecular epidemiology studies of glutathione S-transferase polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (1R,2R)-dihydrophenanthrene-1,2-diol as a Biomarker for PAH Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemicals that are released from the incomplete burning of coal, oil and gas, garbage, or other organic substances like tobacco or charbroiled meat. Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is crucial for assessing human health risks. While many PAHs are metabolized and excreted, the measurement of their metabolites in biological samples such as urine provides a more accurate assessment of internal exposure.
Phenanthrene is a non-carcinogenic, three-ring PAH that is ubiquitous in the environment and serves as a valuable model for studying the metabolism of more potent carcinogenic PAHs.[1] One of its key metabolites, (1R,2R)-dihydrophenanthrene-1,2-diol (Phe-1,2-D), is of particular interest. This metabolite is an intermediate in the "diol epoxide" pathway, a metabolic activation route that is also responsible for the conversion of many carcinogenic PAHs into their ultimate carcinogenic forms.[2][3] Therefore, urinary levels of (1R,2R)-dihydrophenanthrene-1,2-diol can serve as a biomarker not only for exposure to phenanthrene but also as an indicator of an individual's capacity to metabolically activate PAHs into harmful substances.
These application notes provide a comprehensive overview and detailed protocols for the use of (1R,2R)-dihydrophenanthrene-1,2-diol as a biomarker for PAH exposure.
Principle of the Biomarker
The metabolic activation of phenanthrene is initiated by cytochrome P450 (CYP) enzymes, which oxidize the phenanthrene molecule to form an epoxide. Specifically, the formation of phenanthrene-1,2-oxide is a critical first step. This epoxide is then hydrolyzed by the enzyme epoxide hydrolase to form a trans-dihydrodiol. The stereospecificity of these enzymes leads to the formation of the (1R,2R)-dihydrophenanthrene-1,2-diol enantiomer.
Further metabolism of (1R,2R)-dihydrophenanthrene-1,2-diol can lead to the formation of a highly reactive diol epoxide, which can bind to DNA and proteins, leading to mutations and potentially cancer. Therefore, the presence of (1R,2R)-dihydrophenanthrene-1,2-diol in urine is a direct reflection of the activity of this metabolic activation pathway.
Factors such as smoking can induce the expression of certain CYP enzymes, like CYP1A2 and CYP1B1, leading to altered ratios of different phenanthrene metabolites.[2][3] For instance, the ratio of phenanthrene-3,4-dihydrodiol to phenanthrene-1,2-dihydrodiol is often elevated in smokers compared to non-smokers.[2][3]
Applications
The measurement of urinary (1R,2R)-dihydrophenanthrene-1,2-diol has several key applications in research and drug development:
-
Exposure Assessment: Quantifying urinary levels of this metabolite provides a reliable measure of recent exposure to phenanthrene and, by extension, to complex PAH mixtures.
-
Risk Assessment: As an indicator of the metabolic activation pathway, its levels can help in assessing an individual's potential susceptibility to the adverse health effects of carcinogenic PAHs.
-
Pharmacodynamic Studies: In the context of drug development, monitoring the levels of this biomarker can help evaluate the efficacy of drugs designed to modulate PAH metabolism or mitigate their harmful effects.
-
Epidemiological Studies: This biomarker can be used in large-scale population studies to investigate the links between PAH exposure, metabolic phenotype, and the incidence of diseases such as cancer.
Quantitative Data
The following table summarizes the urinary concentrations of (1R,2R)-dihydrophenanthrene-1,2-diol found in smokers and non-smokers. This data highlights the significant impact of smoking on the levels of this biomarker.
| Population Group | Analyte | Mean Concentration (nM) | Concentration Range (nM) | Mean Amount (nmol/6h urine) |
| Non-Smokers | (1R,2R)-dihydrophenanthrene-1,2-diol | 1.87 ± 1.27 | 0.43 - 5.69 | 1.35 ± 1.11 |
| Smokers | (1R,2R)-dihydrophenanthrene-1,2-diol | 4.05 ± 3.70 | 0.54 - 17.65 | 2.04 ± 1.52 |
Data sourced from a study quantifying phenanthrene dihydrodiols in the urine of 25 smokers and 25 non-smokers.[2]
Experimental Protocols
Protocol 1: Quantification of (1R,2R)-dihydrophenanthrene-1,2-diol in Human Urine by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry (GC-NICI-MS/MS)
This protocol details a robust and sensitive method for the analysis of (1R,2R)-dihydrophenanthrene-1,2-diol in human urine.[2][3]
1. Sample Collection and Storage:
-
Collect urine samples in sterile containers.
-
For accurate quantification over a specific period, a 6-hour urine collection is recommended.
-
Immediately after collection, freeze the samples at -20°C or lower until analysis to prevent degradation of the analytes.
2. Materials and Reagents:
-
(1R,2R)-dihydrophenanthrene-1,2-diol analytical standard
-
[13C6]-(1R,2R)-dihydrophenanthrene-1,2-diol (internal standard)
-
Sodium acetate buffer (0.5 M, pH 5)
-
β-glucuronidase (from Helix pomatia)
-
Arylsulfatase (from Helix pomatia)
-
Methanol (CH3OH), HPLC grade
-
Ammonium hydroxide (NH4OH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata SDBL)
-
Glass vials (2.0 mL) and insert vials (300 µL)
3. Sample Preparation:
-
Enzymatic Hydrolysis:
-
Thaw the urine samples to room temperature.
-
In a 2.0 mL glass vial, combine 1.0 mL of urine with 1.0 mL of 0.5 M sodium acetate buffer (pH 5).
-
Add 1000 units of β-glucuronidase and 8000 units of arylsulfatase to the mixture.
-
Spike the mixture with a known amount of the internal standard, [13C6]Phe-1,2-D (e.g., 5 pmol).
-
Incubate the mixture overnight (approximately 16 hours) at 37°C with gentle shaking to deconjugate the glucuronidated and sulfated metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Precondition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
After incubation, load the hydrolyzed urine sample onto the preconditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of 0.84% (w/v) ammonium hydroxide in water to remove impurities.
-
Elute the dihydrodiols with 1.0 mL of methanol into a clean collection tube.
-
-
Derivatization:
-
Evaporate the methanol eluate to dryness using a vacuum concentrator (e.g., Speedvac).
-
Re-dissolve the residue in 100 µL of methanol, sonicate, and transfer to a 300 µL insert vial. Repeat this step once more to ensure complete transfer.
-
Evaporate the combined methanol fractions in the insert vial to dryness.
-
Add 10 µL of BSTFA with 1% TMCS to the dried residue.
-
Vortex and sonicate the vial to ensure complete dissolution.
-
Heat the sample at 60°C for 60 minutes to complete the derivatization of the dihydrodiols to their trimethylsilyl (TMS) ethers.
-
4. GC-NICI-MS/MS Analysis:
-
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer with a negative ion chemical ionization source (e.g., Thermo Scientific TSQ Quantum).
-
-
GC Conditions:
-
Column: DB-17MS (30 m x 0.25 mm i.d., 0.15 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 35°C/min to 200°C.
-
Ramp 2: 3°C/min to 215°C.
-
Ramp 3: 35°C/min to 320°C, hold for 2 min.
-
-
Injection Volume: 3 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Ion Chemical Ionization (NICI).
-
Detection: Selected Reaction Monitoring (SRM) of the TMS derivatives. The specific precursor and product ions for both the analyte and the internal standard should be optimized on the instrument.
-
5. Data Analysis and Quantification:
-
Generate a calibration curve using known concentrations of the (1R,2R)-dihydrophenanthrene-1,2-diol analytical standard, also derivatized as described above.
-
Calculate the concentration of the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Express the final concentration in appropriate units, such as nM or ng/mL. It is also common to normalize the concentration to urinary creatinine to account for variations in urine dilution.
Visualizations
Metabolic Pathway of Phenanthrene to (1R,2R)-dihydrophenanthrene-1,2-diol
Caption: Metabolic activation of phenanthrene to its 1,2-dihydrodiol metabolite.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for the analysis of urinary (1R,2R)-dihydrophenanthrene-1,2-diol.
References
- 1. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of phenanthrene dihydrodiols in the urine of smokers and non-smokers by gas chromatography-negative ion chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Solid-Phase Extraction of Phenanthrene Metabolites from Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant and a component of cigarette smoke. The analysis of its metabolites in urine is a critical tool for assessing human exposure to PAHs and for studying their metabolic pathways, which are relevant to carcinogenesis. This application note provides a detailed protocol for the solid-phase extraction (SPE) of phenanthrene metabolites from human urine, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Principle
Urinary phenanthrene metabolites are often present as glucuronide and sulfate conjugates. To facilitate their extraction and analysis, these conjugates are first enzymatically hydrolyzed to yield the free hydroxylated metabolites. The hydrolyzed urine sample is then subjected to solid-phase extraction (SPE) to isolate the metabolites from the complex urine matrix. The purified metabolites are subsequently eluted and analyzed by mass spectrometry.
Experimental Protocols
Sample Pre-treatment: Enzymatic Hydrolysis
This step is crucial for cleaving the glucuronide and sulfate conjugates to release the free phenanthrene metabolites.
Materials:
-
Human urine sample
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Internal standards (e.g., deuterated phenanthrene metabolites)
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
To a 1-2 mL aliquot of the urine supernatant, add the internal standards.
-
Add sodium acetate buffer to adjust the pH to 5.0.
-
Add β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for at least 3 hours (overnight incubation is also common).[1]
Solid-Phase Extraction (SPE)
SPE is employed to clean up the sample and concentrate the analytes of interest. Both C18 and polymeric sorbents are effective for this purpose.
Materials:
-
SPE cartridges (e.g., C18 or a polymeric sorbent)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3-5 mL of deionized water to remove salts and other polar interferences. A second wash with a mild organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the phenanthrene metabolites with 2-4 mL of an appropriate elution solvent. Studies have shown that methanol can provide better recovery for some PAH metabolites compared to acetonitrile.[2] The eluate is collected for final analysis.
Final Analysis
The choice between LC-MS/MS and GC-MS depends on the available instrumentation and the specific metabolites being targeted.
-
LC-MS/MS: The eluate from the SPE step can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase for injection into the LC-MS/MS system. This technique offers high sensitivity and selectivity without the need for derivatization.
-
GC-MS: For GC-MS analysis, the eluted metabolites often require a derivatization step (e.g., silylation) to increase their volatility and improve chromatographic performance.[1]
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of phenanthrene metabolites in urine.
Table 1: Recovery Rates of Phenanthrene Metabolites Using SPE
| Metabolite | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| 1-Hydroxyphenanthrene | Polymeric | Methanol | >69% | [2] |
| 2&3-Hydroxyphenanthrene | Polymeric | Methanol | >69% | [2] |
| 4-Hydroxyphenanthrene | Polymeric | Methanol | >69% | [2] |
| 1-Hydroxyphenanthrene | C18 | Acetonitrile | 40-70% | [2] |
| 3-Hydroxyphenanthrene | C18 | Acetonitrile | ~70% | [2] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phenanthrene Metabolites
| Metabolite | Analytical Method | LOD | LOQ | Reference |
| 1-Hydroxyphenanthrene | LC-MS/MS | 7.6 - 20.3 pg/mL | - | [2] |
| 2&3-Hydroxyphenanthrene | LC-MS/MS | 7.6 - 20.3 pg/mL | - | [2] |
| 4-Hydroxyphenanthrene | LC-MS/MS | 7.6 - 20.3 pg/mL | - | [2] |
| 1-Hydroxyphenanthrene | Online SPE-HPLC-MS/MS | 0.007 - 0.09 ng/mL | - | [3] |
| 2-OH & 3-OH-phenanthrene | Online SPE-HPLC-MS/MS | 0.007 - 0.09 ng/mL | - | [3] |
| 4-Hydroxyphenanthrene | Online SPE-HPLC-MS/MS | 0.007 - 0.09 ng/mL | - | [3] |
| 1-, 2-, 3-, 4-Hydroxyphenanthrene | GC-MS | 0.5 - 2.5 ng/mL | - | [4] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of phenanthrene metabolites from urine.
Caption: Workflow for urinary phenanthrene metabolite analysis.
Conclusion
This application note provides a robust and reliable protocol for the solid-phase extraction of phenanthrene metabolites from urine. The presented method, combining enzymatic hydrolysis with solid-phase extraction, offers good recovery and sensitivity for the subsequent analysis by either LC-MS/MS or GC-MS. This protocol is suitable for use in clinical and research settings for biomonitoring of PAH exposure and for furthering our understanding of PAH metabolism.
References
- 1. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism Studies of Phenanthrene Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a component of many commercial products. Understanding its metabolism is crucial for assessing its potential toxicity and carcinogenicity. In the liver, phenanthrene undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction.[1][2] These reactions introduce hydroxyl groups and form dihydrodiols, which are precursor steps to detoxification or, in some cases, activation to more toxic metabolites.[2]
These application notes provide detailed protocols for conducting in vitro metabolism studies of phenanthrene using human liver microsomes. The included methodologies cover incubation procedures, metabolite analysis, and kinetic parameter determination.
Phenanthrene Metabolism Overview
In vitro studies with human liver microsomes have identified several key metabolites of phenanthrene. The primary routes of metabolism are hydroxylation to form various phenanthrols and oxidation to form dihydrodiols at different positions on the aromatic rings. The main metabolites include 1,2-dihydrodiol-, 3,4-dihydrodiol-, and 9,10-dihydrodiol-phenanthrene, as well as 1-, 2-, 3-, 4-, and 9-phenanthrols.[1]
The biotransformation of phenanthrene is catalyzed by a range of CYP enzymes, with studies indicating the involvement of CYP1A1, CYP1A2, CYP2C8, and CYP3A4. The specific metabolites formed and the rate of metabolism can vary depending on the expression levels and activity of these enzymes in the liver microsomes.
Experimental Protocols
Materials and Reagents
-
Human Liver Microsomes (pooled)
-
Phenanthrene
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., a structurally similar compound not present in the reaction)
-
96-well plates or microcentrifuge tubes
Protocol for Phenanthrene Metabolism Assay
This protocol is adapted from established methods for microsomal stability assays.
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of phenanthrene in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration to ensure the final solvent concentration in the incubation is low (<1%).
-
-
Incubation Setup:
-
On ice, prepare a master mix containing the potassium phosphate buffer, MgCl₂, and human liver microsomes. The final microsomal protein concentration should be optimized, typically in the range of 0.2-1.0 mg/mL.
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the phenanthrene stock solution to the pre-warmed master mix.
-
Immediately add the NADPH regenerating system to start the reaction. The final volume of the incubation mixture is typically 200 µL.[1]
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time Points and Reaction Termination:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the disappearance of phenanthrene and the formation of metabolites.
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step precipitates the proteins and stops the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures vigorously.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
Protocol for Michaelis-Menten Kinetic Analysis
-
Substrate Concentrations: Prepare a series of phenanthrene concentrations ranging from well below to well above the expected Michaelis-Menten constant (Kₘ). A typical range for PAHs is 0.1 µM to 100 µM.[1]
-
Incubation: For each phenanthrene concentration, perform the incubation as described in section 3.2. It is crucial to ensure that the reaction is in the linear range with respect to time and protein concentration. This may require preliminary optimization experiments.
-
Metabolite Quantification: Quantify the formation of a specific metabolite (e.g., a specific dihydrodiol or phenanthrol) at each substrate concentration using a validated analytical method (see section 3.4).
-
Data Analysis: Plot the initial velocity (rate of metabolite formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
Analytical Method: HPLC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for the sensitive and selective quantification of phenanthrene and its metabolites.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is suitable for separating the hydrophobic phenanthrene and its more polar metabolites.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is typically used.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, or atmospheric pressure chemical ionization (APCI), can be used. Optimization is required to determine the best ionization mode for phenanthrene and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis. This involves selecting a specific precursor ion for each analyte and a specific product ion generated by collision-induced dissociation. The precursor/product ion transitions for phenanthrene and its expected metabolites need to be determined by infusing pure standards.
-
Data Presentation
Quantitative Data Summary
The following tables summarize the expected quantitative data from in vitro metabolism studies of phenanthrene.
Table 1: Michaelis-Menten Kinetic Parameters for Phenanthrene Metabolism in Human Liver Microsomes
| Metabolic Pathway/Metabolite | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg protein) |
| Overall Phenanthrene Depletion | Value | Value | Value |
| Formation of 1,2-dihydrodiol | Value | Value | Value |
| Formation of 3,4-dihydrodiol | Value | Value | Value |
| Formation of 9,10-dihydrodiol | Value | Value | Value |
| Formation of Total Phenanthrols | Value | Value | Value |
Note: Specific values for Kₘ and Vₘₐₓ need to be obtained from experimental data. A study by van den Broek et al. (2022) investigated the Michaelis-Menten kinetics of phenanthrene in human liver microsomes and the full text should be consulted for these values.[1]
Table 2: Relative Contribution of Major Phenanthrene Metabolites
| Metabolite | Relative Abundance (%) |
| 1,2-dihydrodiol-phenanthrene | Value |
| 3,4-dihydrodiol-phenanthrene | Value |
| 9,10-dihydrodiol-phenanthrene | Value |
| Total Phenanthrols | Value |
Note: The relative abundance of metabolites can vary depending on the specific batch of human liver microsomes and the incubation conditions.
Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for in vitro metabolism of phenanthrene.
Caption: Metabolic pathway of phenanthrene in liver microsomes.
References
Application Notes and Protocols: (1R,2R)-1,2-Dihydrophenanthrene-1,2-diol in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-1,2-Dihydrophenanthrene-1,2-diol is a key metabolite of phenanthrene, a ubiquitous polycyclic aromatic hydrocarbon (PAH) found in the environment. While phenanthrene itself is not considered a potent carcinogen, it serves as a valuable surrogate for monitoring exposure to more hazardous PAHs, such as benzo[a]pyrene. The formation of this compound is a critical step in the metabolic activation pathway of phenanthrene, making it a significant biomarker for assessing both exposure to and metabolic activation of PAHs. These application notes provide detailed protocols for the analysis of this compound in environmental and biological samples, along with data on its levels in various exposure scenarios.
Data Presentation
The following tables summarize quantitative data on the levels of phenanthrene metabolites in human urine, providing a clear comparison between different exposure groups.
Table 1: Urinary Levels of Phenanthrene-1,2-dihydrodiol (Phe-1,2-D) in Smokers and Non-Smokers
| Population | Analyte | Concentration (nmol/6h urine) | Concentration (nM) | Reference |
| Smokers (n=25) | Phe-1,2-D | 2.04 ± 1.52 | 4.05 ± 3.70 | [1] |
| Non-smokers (n=25) | Phe-1,2-D | 1.35 ± 1.11 | 1.87 ± 1.27 | [1] |
Table 2: Urinary Levels of Hydroxyphenanthrenes in Occupationally Exposed Workers and Controls
| Population | Analyte | Concentration (µmol/mol creatinine) | Reference |
| Exposed Workers | Hydroxyphenanthrenes | 0.40 - 0.70 | [2] |
| Control Group | Hydroxyphenanthrenes | 0.40 - 0.60 | [2] |
Table 3: Geometric Mean Concentrations of Phenanthrene in Urine of Occupationally Exposed Workers
| Exposure Group | Analyte | Geometric Mean Concentration (ng/L) | Reference |
| Coke-oven workers | Phenanthrene | 975 | [1] |
| Asphalt workers | Phenanthrene | 54.3 | [1] |
| Diesel-exposed workers | Phenanthrene | 3.60 | [1] |
Experimental Protocols
Protocol 1: Analysis of this compound in Human Urine
This protocol is adapted from the method described by Wang et al. (2020) for the quantification of phenanthrene dihydrodiols in human urine.[1]
1. Sample Preparation and Hydrolysis:
-
To 1 mL of urine, add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for 16 hours to hydrolyze the glucuronide and sulfate conjugates.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
4. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
- Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 280°C.
- Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
- Monitor characteristic ions for the TMS derivative of this compound.
Protocol 2: Analysis of Phenanthrene Metabolites in Water Samples
This protocol is a general procedure for the extraction of PAHs from water, which can be adapted for the analysis of phenanthrene dihydrodiols.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles.
-
If residual chlorine is present, add sodium thiosulfate.
-
Store samples at 4°C.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 10 mL of deionized water.
-
Pass 1 L of the water sample through the cartridge at a flow rate of 10-15 mL/min.
-
After loading, dry the cartridge by purging with nitrogen for 10 minutes.
-
Elute the analytes with 5-10 mL of methylene chloride.
3. Sample Concentration and Analysis:
-
Concentrate the eluate to 1 mL using a gentle stream of nitrogen.
-
The sample can then be derivatized and analyzed by GC-MS as described in Protocol 1.
Protocol 3: Analysis of Phenanthrene Metabolites in Soil Samples
This protocol provides a general method for the extraction of PAHs from soil, which can be optimized for phenanthrene dihydrodiols.
1. Sample Preparation:
-
Air-dry the soil sample and sieve to remove large debris.
-
Homogenize the sample.
2. Extraction:
-
Mix 10 g of soil with an equal amount of anhydrous sodium sulfate.
-
Perform Soxhlet extraction for 16-24 hours with a 1:1 mixture of acetone and hexane.
-
Alternatively, use pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE) for faster extraction times.
3. Clean-up:
-
Concentrate the extract to a small volume.
-
Perform a clean-up step using a silica gel or Florisil column to remove interfering compounds.
-
Elute the PAH fraction with a suitable solvent mixture (e.g., hexane:methylene chloride).
4. Analysis:
-
Concentrate the cleaned extract and exchange the solvent to one compatible with the analytical method.
-
Derivatize and analyze by GC-MS as described in Protocol 1.
Visualizations
Metabolic Pathway of Phenanthrene
The following diagram illustrates the metabolic activation of phenanthrene to its diol epoxides.
Caption: Metabolic activation of phenanthrene.
Experimental Workflow for Urine Analysis
This diagram outlines the key steps in the analysis of this compound from urine samples.
Caption: Urine analysis workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common challenges encountered during the synthesis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high enantioselectivity?
A1: The Sharpless Asymmetric Dihydroxylation (SAD) is the most effective and widely used method for the enantioselective preparation of 1,2-diols from prochiral olefins like phenanthrene.[1] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical outcome.[2] For the synthesis of the (1R,2R) enantiomer, the commercially available reagent mixture AD-mix-β is typically used, which contains the ligand (DHQD)₂PHAL.[2]
Q2: Why is my overall yield consistently low, even when the reaction appears to go to completion?
A2: Low isolated yields can stem from several factors beyond reaction conversion. A primary challenge in the synthesis of polycyclic aromatic diols is the purification process. Researchers have noted that the purification of similar diols can be a "tedious process" requiring multiple rounds of flash chromatography to remove inorganic salts and the chiral ligand. Significant product loss can occur during these extensive purification steps. Additionally, over-oxidation of the phenanthrene substrate to a diketone or cleavage of the diol product can occur if the reaction conditions are not carefully controlled.
Q3: What causes poor enantioselectivity (low ee%) in my reaction?
A3: Poor enantioselectivity in a Sharpless Asymmetric Dihydroxylation can be attributed to a few key issues:
-
Secondary Catalytic Cycle: A competing, non-enantioselective reaction pathway can occur if the osmylate ester intermediate is re-oxidized before the chiral ligand can re-associate with the osmium center.[3] This "ligand-less" dihydroxylation results in a racemic product, lowering the overall ee%. This issue can be suppressed by using a higher molar concentration of the chiral ligand.
-
Incorrect Ligand Choice: Ensure you are using AD-mix-β for the (1R,2R) product. AD-mix-α, which contains the pseudoenantiomeric (DHQ)₂PHAL ligand, will produce the opposite (1S,2S) enantiomer.[2]
-
High Olefin Concentration: An excessively high concentration of the phenanthrene substrate can favor the non-selective secondary pathway, leading to a decrease in enantioselectivity.[1]
Q4: Can I use a different oxidant besides potassium ferricyanide?
A4: Yes, other co-oxidants like N-methylmorpholine N-oxide (NMO) can be used to regenerate the osmium(VIII) catalyst.[1] However, the standard AD-mix formulation uses potassium ferricyanide [K₃Fe(CN)₆] in a buffered solution, a system that has been optimized for high enantioselectivity and reliability.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Phenanthrene | 1. Inactive catalyst or reagents. 2. Reaction temperature is too low. 3. Poor solubility of phenanthrene. | 1. Use fresh AD-mix or individually sourced, high-purity reagents. 2. While the reaction is typically run at 0 °C, for slow-reacting substrates like PAHs, allowing the reaction to proceed at room temperature may be necessary. Monitor by TLC. 3. Ensure the t-BuOH/water (1:1) solvent system is properly mixed to dissolve the reagents and create a fine emulsion for the substrate. |
| Low Enantiomeric Excess (ee%) | 1. Competing non-selective secondary reaction cycle. 2. Incorrect AD-mix used (α instead of β). 3. Degradation of the chiral ligand. | 1. Avoid high concentrations of phenanthrene. If possible, add the substrate slowly to the reaction mixture. Using a higher molar concentration of the ligand can also suppress the secondary cycle.[3] 2. Verify that you are using AD-mix-β for the desired (1R,2R) stereochemistry. 3. Store AD-mix reagents in a cool, dark, and dry place. |
| Formation of Side Products (e.g., ketones) | 1. Over-oxidation of the diol product. 2. Reaction run for too long or at too high a temperature. | 1. Quench the reaction as soon as TLC analysis indicates full consumption of the starting material. 2. Maintain the recommended temperature (0 °C to RT) and monitor the reaction progress closely. |
| Difficulty in Product Purification | 1. Persistent inorganic salts from the AD-mix. 2. Co-elution of the product with the chiral ligand. 3. High water solubility of the diol product. | 1. After quenching with sodium sulfite, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). A subsequent wash of the combined organic layers with a mild acid (e.g., 2% HCl) and then brine can help remove residual salts and amines. 2. The phthalazine (PHAL) ligand is typically much less polar than the diol product. Use a polar solvent system for flash chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to ensure the ligand elutes early, well-separated from the diol. 3. During workup, use brine washes to reduce the amount of water in the organic phase before drying. If necessary, back-extract the aqueous layers to recover any dissolved product. |
Quantitative Data Summary
| Substrate | Ligand System | Yield | ee% | Reference |
| 1-Phenylcyclohexene | (DHQD)₂-PYDZ | >99% | 98% | [3] |
| Stilbene | AD-mix-β | 98% | 97% | [3] |
| α,β-Unsaturated Ester | AD-mix-β | 89.9% | 98% | [2] |
| Representative Olefin | AD-mix-β | 56% | >99% | [3] |
Experimental Protocols
Detailed Protocol: Sharpless Asymmetric Dihydroxylation of Phenanthrene
This protocol is adapted from standard procedures for the dihydroxylation of 1 mmol of an olefin.[3]
Materials:
-
Phenanthrene (178.23 g/mol )
-
AD-mix-β (1.4 g per 1 mmol of olefin)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g) with a 1:1 mixture of t-BuOH and water (10 mL total; 5 mL of each).
-
Dissolution: Stir the mixture at room temperature until the solids are dissolved, resulting in a pale yellow, biphasic solution.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Some of the inorganic salts may precipitate, which is normal.
-
Substrate Addition: Add phenanthrene (178 mg, 1.0 mmol) to the cooled, stirring mixture.
-
Reaction: Vigorously stir the reaction at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates like phenanthrene, the reaction may need to be stirred for 6-24 hours. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g). Remove the ice bath and stir the mixture at room temperature for at least 1 hour. The color should change from orange/brown to a lighter shade.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and shake. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic extracts and wash with 2 M KOH if methanesulfonamide was used (it is present in some AD-mix formulations). Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired diol and the chiral ligand.
Purification Protocol: Flash Column Chromatography
Materials:
-
Silica gel (standard, 60 Å)
-
Solvent system: e.g., gradient of 20% to 100% Ethyl Acetate in Hexanes, or 1% to 10% Methanol in Dichloromethane. The optimal system should be determined by TLC.
-
Flash chromatography setup (column, flasks, etc.)
Procedure:
-
TLC Analysis: Analyze the crude product by TLC to determine an appropriate solvent system that provides good separation between the polar diol product (lower Rf) and the less polar ligand (higher Rf).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (starting with the lowest polarity).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly stronger solvent (like dichloromethane). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column using the pre-determined solvent system. Start with a low polarity eluent to first wash off non-polar impurities and the chiral ligand.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol) to elute the more polar diol product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. Due to the difficulty of this specific separation, multiple chromatography runs may be necessary to achieve high purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of the target diol.
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Chiral Chromatography of Phenanthrene Diol Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of phenanthrene diol enantiomers using chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor or no resolution of phenanthrene diol enantiomers?
A1: Poor resolution in the chiral separation of phenanthrene diol enantiomers typically stems from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary selectivity for phenanthrene diol enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point.
-
Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving separation. An incorrect solvent ratio or the absence of a necessary additive can lead to co-elution.
-
Incorrect Temperature: Temperature influences the thermodynamics of the separation, and an unsuitable temperature can diminish the enantioselectivity of the stationary phase.
-
Poor Sample Preparation: The solvent used to dissolve the sample can interfere with the separation if it is too strong or immiscible with the mobile phase.
-
Low Column Efficiency: Issues such as column aging, contamination, or improper packing can lead to broad peaks that obscure separation.
Q2: How does the mobile phase composition affect the resolution of phenanthrene diol enantiomers?
A2: The mobile phase composition is a critical factor that directly influences the interactions between the phenanthrene diol enantiomers and the chiral stationary phase. By adjusting the mobile phase, you can modulate the retention and selectivity of the separation. Key aspects of the mobile phase to consider include:
-
Solvent Polarity: In normal-phase chromatography, a non-polar solvent like hexane is typically mixed with a more polar alcohol (e.g., isopropanol or ethanol) to control the elution strength. The ratio of these solvents is a primary parameter for optimization.
-
Additives: Acidic or basic additives can improve peak shape and selectivity, especially for ionizable compounds. For phenanthrene diols, which are neutral, additives are less common but can sometimes influence interactions with the stationary phase.
-
Solvent Choice: The type of alcohol used as a modifier (e.g., ethanol vs. isopropanol) can significantly alter the selectivity of the separation due to different hydrogen bonding and steric interactions with the CSP.
Q3: Can temperature be used to improve the resolution of phenanthrene diol enantiomers?
A3: Yes, temperature is a powerful tool for optimizing chiral separations. The effect of temperature on resolution is complex and can be unpredictable, as it alters the thermodynamic equilibrium between the analytes, the mobile phase, and the CSP. In some cases, increasing the temperature can improve resolution, while in others, decreasing it is beneficial. It is often necessary to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your specific separation.
Q4: What are the recommended starting conditions for the chiral separation of phenanthrene diol enantiomers?
A4: For initial screening, a polysaccharide-based chiral stationary phase is recommended. A common starting point for the mobile phase in normal-phase mode would be a mixture of n-hexane and isopropanol (IPA) in a ratio of 90:10 (v/v). A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column.
Troubleshooting Guides
Issue 1: No separation of enantiomers (single peak).
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of CSPs, particularly those with different polysaccharide derivatives (e.g., cellulose vs. amylose). |
| Mobile Phase is too strong | Decrease the percentage of the polar modifier (e.g., isopropanol) in the mobile phase. |
| Inappropriate Mobile Phase Composition | Try a different alcohol modifier (e.g., switch from isopropanol to ethanol). |
| Temperature is not optimal | Experiment with a range of column temperatures (e.g., 15°C, 25°C, 35°C). |
Issue 2: Poor resolution (overlapping peaks).
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | Fine-tune the ratio of the non-polar and polar solvents in the mobile phase. Small adjustments can have a significant impact. |
| Flow rate is too high | Decrease the flow rate to allow for better equilibration and interaction with the stationary phase. |
| Temperature needs adjustment | Systematically vary the column temperature to find the optimum for selectivity. |
| Column Efficiency is low | Ensure the column is properly conditioned and not overloaded. Consider replacing an old or contaminated column. |
Issue 3: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Step |
| Sample solvent is incompatible | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Overload | Reduce the concentration or injection volume of the sample. |
| Secondary interactions with the stationary phase | The addition of a small amount of an appropriate additive to the mobile phase may improve peak shape. |
| Column Contamination or Damage | Flush the column with a strong solvent or, if necessary, replace it. |
Experimental Protocols
General Protocol for Chiral Separation of Phenanthrene Diol Enantiomers
This protocol provides a general methodology for the analytical scale separation of phenanthrene diol enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA) or ethanol
-
Phenanthrene diol sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Accurately weigh a small amount of the phenanthrene diol sample.
-
Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Starting Point):
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a wavelength where phenanthrene diols have strong absorbance (e.g., 254 nm)
-
Injection Volume: 10 µL
4. Analysis and Optimization:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
If resolution is not optimal, systematically adjust the mobile phase composition (e.g., change the hexane/IPA ratio to 95:5 or 80:20), flow rate, and column temperature as outlined in the troubleshooting guides.
Quantitative Data Summary
The following table summarizes typical starting conditions and expected outcomes for the chiral separation of phenanthrene diol enantiomers based on common practices in chiral chromatography.
| Parameter | Condition 1 (Initial Screening) | Condition 2 (Optimization for Higher Retention) | Condition 3 (Alternative Selectivity) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose derivative) | Polysaccharide-based (e.g., Amylose derivative) | Polysaccharide-based (e.g., Cellulose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Isopropanol (95:5, v/v) | n-Hexane/Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25°C | 20°C | 25°C |
| Expected Outcome | Baseline separation may be achieved. A good starting point for further optimization. | Increased retention times and potentially improved resolution due to stronger interactions. | Different selectivity may be observed, potentially resolving enantiomers that co-elute under other conditions. |
Visualizations
Caption: Troubleshooting workflow for improving the resolution of phenanthrene diol enantiomers.
Caption: Experimental workflow for the chiral separation of phenanthrene diol enantiomers.
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantitative analysis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
General Understanding
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of an analyte's signal response by co-eluting, undetected components in the sample matrix.[1][2] For this compound, a metabolite of a polycyclic aromatic hydrocarbon (PAH), the biological matrix (e.g., plasma, urine, tissue) contains numerous endogenous substances like phospholipids, salts, and proteins.[3][4] These substances can interfere with the ionization process in the mass spectrometer's source, leading to either signal suppression or enhancement.[5][6] This phenomenon compromises the accuracy, precision, and sensitivity of the quantitative analysis.[3][7]
Q2: What is the difference between ion suppression and ion enhancement?
A2: Ion suppression is a decrease in the analyte's signal intensity, while ion enhancement is an increase in its intensity.[5][7] Both are types of matrix effects. Ion suppression is more common and occurs when co-eluting matrix components compete with the analyte for ionization, reducing the efficiency of analyte ion formation.[6] Ion enhancement is less frequent but can occur when matrix components improve the ionization efficiency of the analyte.[1][6] Both effects lead to inaccurate quantification of this compound.
Troubleshooting & Detection
Q3: My signal for this compound is inconsistent or lower than expected. Could this be a matrix effect?
A3: Yes, poor reproducibility, low sensitivity, and inaccurate results are classic symptoms of matrix effects.[3][7] When endogenous components from a biological sample co-elute with this compound, they can interfere with its ionization, leading to signal suppression and inconsistent measurements.[8][9] It is crucial to experimentally verify if matrix effects are the root cause.
Q4: How can I experimentally confirm the presence of matrix effects?
A4: The most common method is the post-extraction spike analysis .[6][10][11] This involves comparing the signal response of the analyte in a clean solvent (Set A) to the response of the analyte spiked into a blank matrix sample that has already undergone the full extraction procedure (Set B). A significant difference between the two responses indicates the presence of matrix effects. A qualitative method, post-column infusion , can also be used to identify specific regions in the chromatogram where suppression or enhancement occurs.[7][11]
Mitigation Strategies
Q5: What are the most effective sample preparation techniques to reduce matrix effects for this analyte?
A5: Improving sample cleanup is one of the most effective strategies to combat matrix effects.[6][10]
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for removing interfering components like phospholipids and salts, providing a cleaner extract for analysis.[3][6]
-
Liquid-Liquid Extraction (LLE): A good alternative that can be optimized by selecting appropriate solvents and pH to selectively extract this compound while leaving many matrix components behind.[6][10]
-
Protein Precipitation (PPT): While simple and fast, it is the least effective at removing phospholipids and other small molecules, often resulting in significant matrix effects.[10]
Q6: Can I overcome matrix effects by changing my LC or MS conditions?
A6: Yes, optimization of analytical conditions can significantly reduce matrix effects.
-
Chromatographic Separation: Modifying the LC gradient, changing the analytical column, or adjusting the mobile phase can separate this compound from the interfering matrix components.[3][7]
-
Ionization Source: For some PAHs and their metabolites, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects compared to Electrospray Ionization (ESI) because ionization occurs in the gas phase.[12][13] It is worth evaluating both to see which provides better performance for your specific matrix.
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, but this may compromise the sensitivity required to detect low levels of the analyte.[3][12]
Q7: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A7: Using a SIL-IS is the "gold standard" for compensating for matrix effects.[1][7] A SIL-IS of this compound will have nearly identical chemical properties and chromatographic retention time. Therefore, it will experience the same degree of ion suppression or enhancement as the analyte. By calculating the response ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[6]
Q8: What is a matrix-matched calibration and when is it appropriate?
A8: A matrix-matched calibration involves preparing your calibration standards in a blank biological matrix (e.g., control plasma) that is free of the analyte.[6] This approach is useful when a SIL-IS is not available. It helps to compensate for matrix effects because the standards and the unknown samples experience the same signal suppression or enhancement. However, this method relies on the assumption that the matrix effect is consistent across all samples and requires a reliable source of blank matrix.[6]
Data Presentation
Table 1: Example Calculation of Matrix Effect (%) for this compound
This table illustrates how to calculate the matrix effect using the post-extraction spike method. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A matrix effect between 85% and 115% is often considered acceptable.
| Sample ID | Mean Peak Area (Set A: Analyte in Solvent) | Mean Peak Area (Set B: Analyte in Extracted Matrix) | Matrix Effect (%) [(B/A) * 100] | Interpretation |
| Lot 1 | 850,000 | 595,000 | 70.0% | Significant Ion Suppression |
| Lot 2 | 850,000 | 782,000 | 92.0% | Acceptable Matrix Effect |
| Lot 3 | 850,000 | 1,020,000 | 120.0% | Significant Ion Enhancement |
| Lot 4 | 850,000 | 425,000 | 50.0% | Severe Ion Suppression |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal via precipitation with an organic solvent or acid.[10] | Simple, fast, inexpensive.[10] | Prone to significant matrix effects, especially from phospholipids; limited analyte concentration.[10] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases.[10] | Can be highly selective; provides cleaner extracts than PPT; allows for analyte concentration.[14] | More labor-intensive; requires solvent optimization; potential for emulsions. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution.[6] | Provides the cleanest extracts; high analyte concentration factor; highly selective and reproducible.[3][6] | More complex method development; higher cost per sample. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-range of the calibration curve) into the final analysis solvent.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure (e.g., LLE or SPE). After the final evaporation step, reconstitute the dried extract with the same analysis solvent used for Set A, which now contains the analyte at the same concentration as Set A.
-
-
LC-MS/MS Analysis: Inject and analyze at least three replicates of both Set A and Set B.
-
Calculate Matrix Effect: Determine the mean peak area for the analyte in both sets. Calculate the matrix effect using the formula:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
-
Interpretation:
-
~100%: No significant matrix effect.
-
< 100%: Ion suppression is occurring.
-
> 100%: Ion enhancement is occurring.
-
Protocol 2: Qualitative Screening for Matrix Effects (Post-Column Infusion)
-
System Setup: Use a "T" connector to infuse a standard solution of this compound at a constant flow rate into the LC flow after the analytical column and before the mass spectrometer's ion source.
-
Acquire a Baseline: While infusing the standard, monitor its signal. You should see a stable, continuous signal (a flat baseline).
-
Inject Blank Matrix: Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the Signal: Continue to monitor the analyte's signal. Any dips in the stable baseline indicate regions of ion suppression caused by co-eluting matrix components. Any peaks above the baseline indicate ion enhancement.
-
Interpretation: This method allows you to visualize where in the chromatogram matrix effects are most severe. This information can then be used to adjust the chromatographic conditions to move the analyte peak away from these interference zones.
Visual Workflows
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. nebiolab.com [nebiolab.com]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. rfppl.co.in [rfppl.co.in]
Preventing degradation of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a trans-dihydrodiol metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Dihydrodiols are key intermediates in the metabolic activation of PAHs, which can lead to the formation of carcinogenic diol epoxides. The stability of this compound is a significant concern during sample preparation because the diol moiety is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of toxicological or metabolic data.
Q2: What are the primary degradation pathways for this compound during sample preparation?
The primary degradation pathway is oxidation. This can occur through two main mechanisms:
-
Auto-oxidation: The dihydrodiol can react with atmospheric oxygen, a process that can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. This can lead to the formation of catechols, which are then rapidly oxidized to o-quinones, generating reactive oxygen species (ROS) that can further promote degradation.[1][2][3]
-
Enzymatic Oxidation: If the sample matrix contains active enzymes, such as dihydrodiol dehydrogenase, these can catalyze the oxidation of the dihydrodiol to a catechol, which is then prone to auto-oxidation.[2][3]
Light, particularly UVA, can also contribute to degradation by exciting the PAH metabolite, leading to the formation of ROS.[4][5] The stability of similar phenolic compounds can also be pH-dependent, with degradation being more likely under alkaline conditions.[6][7][8]
Troubleshooting Guides
Issue 1: Low recovery of this compound in extracted samples.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Work under low-light conditions or use amber glassware.[4] Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Consider adding an antioxidant (e.g., BHT or ascorbic acid) to the extraction solvent.[1] |
| Adsorption to Labware | Use silanized glassware or polypropylene/polyethylene containers to minimize adsorption.[9] Rinse all labware thoroughly with the extraction solvent. |
| Incomplete Extraction | Optimize the extraction solvent and method. For liquid-liquid extractions, ensure the solvent is of an appropriate polarity. For solid-phase extraction (SPE), ensure the sorbent and elution solvent are appropriate for this moderately polar analyte. |
| pH-Mediated Degradation | Ensure the pH of the sample and extraction solvents is neutral or slightly acidic. Avoid strongly basic conditions.[6][7][8] |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| On-Column Degradation | Use a high-quality, inert GC or HPLC column.[9][10] Check for active sites in the GC inlet liner and replace if necessary. Lower the injector temperature to the minimum required for efficient volatilization. |
| Formation of Oxidation Products | This suggests degradation has occurred prior to analysis. Review the sample preparation workflow for exposure to oxygen, light, and high temperatures. The presence of o-quinones or other oxidation products may be indicated. |
| Solvent Effects | Ensure the final sample solvent is compatible with the initial mobile phase (HPLC) or is appropriate for the GC injection technique. |
Experimental Protocols
Recommended General Workflow for Sample Preparation
This workflow is a general guideline. Specific parameters should be optimized for your sample matrix.
Caption: Recommended workflow for sample preparation.
Key Considerations for Each Step:
-
Sample Collection and Storage:
-
Collect samples in amber glass or polypropylene containers.
-
Store samples at -80°C until analysis. Minimize freeze-thaw cycles.
-
-
Homogenization (for tissue samples):
-
Homogenize tissues on ice in a buffered solution (pH ~7) to maintain physiological conditions.
-
Consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the homogenization buffer.[1]
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Use de-gassed, high-purity solvents like ethyl acetate or dichloromethane. Perform extractions promptly after sample thawing.
-
Solid-Phase Extraction (SPE): Choose a sorbent appropriate for moderately polar compounds (e.g., C18, silica). Condition the cartridge and perform the extraction without allowing the cartridge to go dry. Elute with a de-gassed organic solvent.
-
-
Concentration:
-
If solvent evaporation is necessary, use a gentle stream of nitrogen and a water bath at low temperature (e.g., < 30°C). Avoid evaporating to complete dryness, as this can increase the risk of oxidation.
-
-
Analysis:
Data Summary
Table 1: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Recommendation |
| Oxygen | High risk of auto-oxidation | Use de-gassed solvents; work under an inert atmosphere (e.g., nitrogen) where possible.[2][3] |
| Light | Can induce photo-oxidation and generation of reactive oxygen species.[4][5] | Work in a dimly lit area or use amber glassware and light-blocking centrifuge tubes. |
| Temperature | Higher temperatures accelerate degradation. | Keep samples on ice or at 4°C during preparation. Store long-term at -80°C. |
| pH | High pH may promote degradation.[6][7][8] | Maintain a neutral or slightly acidic pH during extraction and in the final sample solution. |
| Active Surfaces | Can cause adsorption and/or catalytic degradation. | Use silanized glassware or inert plasticware. Employ high-quality, inert analytical columns and inlet liners.[9][10] |
| Enzymatic Activity | Can lead to rapid metabolic conversion. | Denature enzymes if possible (e.g., by adding a water-miscible organic solvent like acetonitrile or methanol) or keep samples at low temperatures to minimize enzyme activity. |
Visualizations
Degradation Pathway
Caption: Primary degradation pathway of the dihydrodiol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Generation of reactive oxygen species during the enzymatic oxidation of polycyclic aromatic hydrocarbon trans-dihydrodiols catalyzed by dihydrodiol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoirradiation of Polycyclic Aromatic Hydrocarbons with UVA Light – A Pathway Leading to the Generation of Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototoxicity and environmental transformation of polycyclic aromatic hydrocarbons (PAHs)-light-induced reactive oxygen species, lipid peroxidation, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. labunlimited.com [labunlimited.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Assays for Phenanthrene Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of enzymatic assays for phenanthrene metabolism.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Assay Performance & Reproducibility
-
Q: My enzyme activity is very low or undetectable. What are the possible causes and solutions?
-
A: Low or undetectable enzyme activity can stem from several factors. Firstly, ensure the enzyme preparation is active. If using microsomal fractions, improper storage or multiple freeze-thaw cycles can lead to degradation of enzyme activity. It is recommended to aliquot and store them at -80°C. Secondly, check the assay buffer components and pH. The optimal pH for phenanthrene metabolism can vary depending on the enzyme source. For instance, some bacterial dioxygenases may have different pH optima compared to mammalian cytochrome P450 enzymes.[1][2][3] It is advisable to perform a pH optimization experiment. Lastly, confirm the concentration of your substrate and cofactors (e.g., NADPH for cytochrome P450s). Substrate or cofactor concentrations might be too low to produce a detectable signal.
-
-
Q: I am observing high variability between my replicate assays. How can I improve reproducibility?
-
A: High variability can be due to inconsistent pipetting, temperature fluctuations, or issues with substrate solubility. Ensure accurate and consistent pipetting, especially for enzymes and substrates. Use pre-warmed or pre-cooled buffers to maintain a consistent temperature throughout the assay. Phenanthrene is hydrophobic, so its solubility can be a major issue. Ensure it is fully dissolved in the solvent before diluting it into the assay buffer. The final solvent concentration should be kept low (typically ≤1% v/v) to avoid enzyme inhibition.[4]
-
-
Q: My negative controls (no enzyme or heat-inactivated enzyme) are showing significant phenanthrene degradation. What could be the reason?
-
A: This suggests non-enzymatic degradation of phenanthrene or contamination. Ensure that your assay components are not contaminated with active enzymes. Autoclave buffers and use sterile consumables where possible. Phenanthrene can be susceptible to photo-oxidation, so it is recommended to perform incubations in the dark.[5] Also, consider the possibility of chemical degradation if your buffer contains reactive species.
-
2. Substrate and Product Related Issues
-
Q: How do I determine the optimal substrate (phenanthrene) concentration for my assay?
-
A: The optimal substrate concentration depends on the kinetic properties of your enzyme (specifically the Michaelis-Menten constant, K_m).[6][7] It is recommended to perform a substrate saturation curve by measuring the initial reaction velocity at various phenanthrene concentrations. This will allow you to determine the K_m and V_max. For routine assays, using a substrate concentration around the K_m or slightly above is often a good starting point to ensure the reaction is not substrate-limited.[6] However, be aware of potential substrate inhibition at very high concentrations.[6][8]
-
-
Q: I am having trouble detecting the metabolic products of phenanthrene. What can I do?
-
A: The limit of detection can be a challenge, especially if the enzyme activity is low. You could try increasing the incubation time, but be mindful to stay within the linear range of the reaction. Increasing the enzyme concentration may also help. Ensure your analytical method (e.g., HPLC, GC-MS) is sufficiently sensitive and optimized for the expected metabolites. Using radiolabeled [14C]phenanthrene can significantly enhance detection sensitivity.[9][10]
-
3. Enzyme-Specific Troubleshooting
-
Q: My cytochrome P450-mediated phenanthrene metabolism is lower than expected. How can I troubleshoot this?
-
A: For cytochrome P450 (CYP) assays, the presence of an active NADPH-cytochrome P450 reductase is crucial. Ensure your microsomal preparation has sufficient reductase activity.[11] The concentration of the NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) should be optimized. Also, be aware of potential inhibitors in your test compound or buffers.[12][13]
-
-
Q: I am working with laccases for phenanthrene degradation and see low efficiency. How can I optimize the assay?
-
A: Laccase activity can be significantly enhanced by the presence of mediators like HBT (1-hydroxybenzotriazole).[5] The optimal concentration of the mediator needs to be determined empirically. Additionally, factors like pH, temperature, and the presence of co-solvents or surfactants can greatly influence laccase-mediated phenanthrene degradation.[1][3][5]
-
Quantitative Data Summary
Table 1: Kinetic Parameters for Phenanthrene Metabolizing Enzymes
| Enzyme | Source Organism | K_m (µM) | V_max (µmol/min/mg protein) | Reference |
| 2-phenanthroyl-CoA reductase | Syntrophus aciditrophicus | 1.8 | 7.9 | [14] |
| Laccase | Alkalibacillus almallahensis | 544 | 0.882 (µmol/h/mg protein) | [5] |
Table 2: Specific Activities of Enzymes Involved in Phenanthrene Metabolism in Pleurotus ostreatus
| Enzyme | Cellular Fraction | Specific Activity (nmol/min/mg protein) | Reference |
| Cytochrome P-450 | Cytosolic | 0.16 | [9][10] |
| Cytochrome P-450 | Microsomal | 0.38 | [9][10] |
| Epoxide Hydrolase | Cytosolic | 0.50 | [9][10] |
| Epoxide Hydrolase | Microsomal | 0.41 | [9][10] |
| Glutathione S-transferase | Cytosolic | 4.16 | [9][10] |
| Aryl Sulfotransferase | Microsomal | 2.14 | [9][10] |
| UDP-glucuronosyltransferase | Microsomal | 4.25 | [9][10] |
| UDP-glucosyltransferase | Microsomal | 4.21 | [9][10] |
Experimental Protocols
Protocol 1: General Cytochrome P450-mediated Phenanthrene Metabolism Assay
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Microsomal protein (e.g., 0.1-1.0 mg/mL)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction: Add phenanthrene (dissolved in a suitable solvent like DMSO, final concentration typically in the µM range) to initiate the reaction. The final solvent concentration should not exceed 1% (v/v).[4]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Sample processing: Centrifuge the mixture to pellet the protein (e.g., 14,000 x g for 10 minutes).
-
Analysis: Analyze the supernatant for phenanthrene metabolites using a validated analytical method such as HPLC with fluorescence or UV detection, or LC-MS/MS.
Protocol 2: Laccase-mediated Phenanthrene Degradation Assay
-
Prepare the reaction mixture: In a suitable reaction vessel, prepare a mixture containing:
-
Buffer (e.g., 50 mM phosphate buffer, pH can be optimized, e.g., pH 7.5-8.0)[5]
-
Laccase enzyme (concentration to be optimized)
-
Mediator (e.g., 1 mM HBT), if required[5]
-
Phenanthrene (dissolved in a co-solvent like acetone, final concentration e.g., 50 mg/L)[5]
-
Surfactant (e.g., 1% Tween 80) to enhance solubility[5]
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 40°C) for a defined period (e.g., up to 72 hours), with shaking.[5] Protect the reaction from light.
-
Extraction: Extract the remaining phenanthrene and its metabolites from the reaction mixture using a suitable organic solvent (e.g., acetonitrile, ethyl acetate).
-
Analysis: Analyze the extract to quantify the degradation of phenanthrene using HPLC or GC-MS.
Visualizations
Caption: Major enzymatic pathways of phenanthrene metabolism.
Caption: General experimental workflow for an enzymatic assay.
References
- 1. static.igem.org [static.igem.org]
- 2. Effects of pH on the degradation of phenanthrene and pyrene by Mycobacterium vanbaalenii PYR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Temperature and pH on Enzymatic Activity – Lab Manual for Biology Part I [louis.pressbooks.pub]
- 4. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elimination and detoxification of phenanthrene assisted by a laccase from halophile Alkalibacillus almallahensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Characterization of 2-phenanthroyl-CoA reductase, an ATP-independent type III aryl-CoA reductase involved in anaerobic phenanthrene degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in HPLC analysis of phenanthrene diols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of phenanthrene diols and related polycyclic aromatic hydrocarbons (PAHs).
General Troubleshooting Workflow
Before delving into specific issues, it is helpful to follow a logical troubleshooting workflow. The first step is to identify the type of peak distortion you are observing, as this provides clues to the underlying cause.
Caption: A general workflow for troubleshooting poor HPLC peak shapes.
FAQs: Peak Tailing
Peak tailing is the most common peak shape distortion, where the latter half of the peak is wider than the front half.[1] A USP tailing factor greater than 1.2 is generally considered tailing.[1]
Q1: Why are my phenanthrene diol peaks tailing, especially when analyzing basic compounds?
A1: Peak tailing for basic compounds is often caused by secondary interactions with ionized silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] At a mobile phase pH above 3, these silanol groups can become deprotonated and interact strongly with basic analytes, causing them to lag behind and create a tailing peak.[1][4]
Caption: Interaction between basic analytes and silanol groups causing peak tailing.
Q2: How can I reduce or eliminate peak tailing?
A2: You can address peak tailing through several approaches:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing their interaction with basic analytes.[2][5]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing tailing for basic compounds.[4][5]
-
Increase Buffer Strength: Using a higher buffer concentration (10-50 mM) can help maintain a consistent pH and mask residual silanol activity.[5]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase.[6] Try diluting your sample or reducing the injection volume.[5][6]
-
Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample matrix that may cause active sites and lead to tailing.[7]
Q3: Can my sample preparation affect peak tailing?
A3: Yes. Complex sample matrices can introduce contaminants that bind to the column, creating active sites that cause tailing.[5] Insufficient sample cleanup can lead to column degradation and poor peak shape.[5] It is recommended to use sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering contaminants before injection.[1]
FAQs: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This often occurs when the analyte concentration at the leading edge of the peak is too high.
Q1: What is the most common cause of peak fronting in my chromatogram?
A1: The most frequent cause of peak fronting is column overload.[2][8] This can happen in two ways:
-
Mass Overload: The concentration of the analyte in the sample is too high, saturating the stationary phase.[6][9]
-
Volume Overload: The injection volume is too large for the column dimensions.[9][10]
Another common cause is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread and elute prematurely, causing fronting.[10][11][12]
Q2: How do I confirm if column overload or solvent effects are causing peak fronting?
A2: You can perform the following diagnostic tests:
-
Reduce Injection Volume/Concentration: Dilute your sample 10-fold or reduce the injection volume. If the peak shape becomes symmetrical, the issue was column overload.[2][8]
-
Change Sample Solvent: Prepare your sample in the initial mobile phase composition. If fronting is eliminated, the cause was an incompatible sample solvent.[13] It is always best practice to dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.[13][14]
| Parameter Change | Expected Effect on Peak Fronting |
| Decrease Injection Volume | Reduces or eliminates fronting caused by volume/mass overload.[8] |
| Decrease Sample Concentration | Reduces or eliminates fronting caused by mass overload.[8][14] |
| Match Sample Solvent to Mobile Phase | Eliminates fronting caused by solvent incompatibility.[12] |
Q3: Could a problem with my column cause peak fronting?
A3: Yes, a physical degradation of the column's packed bed, such as a void or channel, can cause peak fronting.[8][9][15] This can result from sudden pressure shocks or operating the column outside its recommended pH and temperature limits, which can dissolve the silica packing.[2][15][16] If fronting appears suddenly for all peaks and is not resolved by addressing sample concentration or solvent, the column may need to be replaced.[15]
FAQs: Split or Shoulder Peaks
Split peaks can indicate a problem with the column hardware, a chemical issue, or co-elution of an interference.
Q1: All the peaks in my chromatogram are splitting. What should I check first?
A1: If all peaks are affected similarly, the problem likely lies upstream of or at the very beginning of the column.[17] Common causes include:
-
Blocked Column Inlet Frit: Particulate matter from the sample or pump seal wear can clog the inlet frit, disrupting the flow path and causing the sample band to split.[17]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[17][18]
-
Large Dead Volume: Excessive dead volume in the system, for example from poorly made connections, can contribute to peak distortion.[18]
To troubleshoot, try reversing and flushing the column (if permitted by the manufacturer) or replacing the inlet frit. If the issue persists, the column itself may be damaged and require replacement.[17]
Q2: Only one of my phenanthrene diol peaks is splitting. What does this suggest?
A2: If only a single peak is splitting, the issue is likely chemical or related to co-elution.[17]
-
Co-eluting Interference: The split peak may actually be two different compounds eluting very close together. To check this, try injecting a smaller sample volume; if you see two distinct, smaller peaks, this confirms co-elution.[17] You may need to optimize the mobile phase composition or temperature to improve resolution.[17][19]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting, particularly for early-eluting peaks. Try dissolving the sample in the mobile phase.
General Experimental Protocol for PAH Analysis
This protocol is a generalized starting point for the HPLC analysis of phenanthrene diols and other PAHs, based on common methodologies. Optimization will be required for specific applications.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18 stationary phase (e.g., Agilent Eclipse PAH, Waters PAH).[20][21] Particle sizes of 1.8 µm, 3.5 µm, or 5 µm are common.[22] | Polymerically bonded C18 columns are often recommended for providing the necessary selectivity for PAH isomers.[20] |
| Mobile Phase | Acetonitrile (A) and Water (B).[23][24][25] | A simple binary gradient is typically effective for resolving a wide range of PAHs. |
| Gradient | Example: Start at 20-50% Acetonitrile, ramp up to 80-100% Acetonitrile. | A gradient is necessary to elute the highly hydrophobic PAHs in a reasonable time while retaining and separating less hydrophobic ones.[23][24] |
| Flow Rate | 1.0 - 1.5 mL/min for standard 4.6 mm ID columns.[22][23] | Adjust flow rate to optimize resolution and analysis time; lower flow rates can sometimes improve resolution.[19] |
| Column Temperature | 30-40°C.[23][26] | Maintaining a constant, elevated temperature can improve peak shape, reduce viscosity, and enhance reproducibility.[14][26] |
| Injection Volume | 5 - 20 µL. | Should be minimized to prevent band broadening and overload. A general rule is to keep the injection volume below 1-10% of the column volume. |
| Detection | UV-Diode Array Detector (DAD) at ~254-261 nm or Fluorescence Detector (FLD).[22][23] | UV and fluorescence detection offer high selectivity and sensitivity for PAHs.[20] |
| Sample Preparation | Dissolve sample in a solvent compatible with the initial mobile phase (e.g., Acetonitrile/Water mixture).[14] Filter through a 0.22 or 0.45 µm filter.[6] | Proper sample preparation is critical for preventing column clogging and improving peak shape.[27] |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. perkinelmer.com [perkinelmer.com]
- 9. support.waters.com [support.waters.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. uhplcs.com [uhplcs.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. lcms.cz [lcms.cz]
- 22. researchgate.net [researchgate.net]
- 23. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. 2024.sci-hub.box [2024.sci-hub.box]
- 26. chromtech.com [chromtech.com]
- 27. drawellanalytical.com [drawellanalytical.com]
Addressing solubility issues of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (1R,2R)-1,2-dihydrophenanthrene-1,2-diol in aqueous buffers. The information is based on established methods for enhancing the solubility of poorly water-soluble compounds, particularly those with structural similarities to polycyclic aromatic hydrocarbon (PAH) diols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The large, nonpolar phenanthrene backbone makes the molecule inherently hydrophobic. While the two hydroxyl (-OH) groups add some polarity, the overall molecule remains poorly soluble in water-based solutions. The thermodynamics of dissolving such a hydrophobic compound in water are unfavorable.[1]
Q2: What are the primary strategies to improve the solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs and compounds.[2][3][4][5] Key strategies include:
-
Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer.[6][7]
-
Surfactants: Using detergents to form micelles that encapsulate the hydrophobic compound.[8][9][10]
-
Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the compound.[11][12][13][14]
-
pH Adjustment: Modifying the pH of the buffer, which can be effective for compounds with ionizable groups.[15][16][17][18]
-
Liposomes: Encapsulating the compound within lipid bilayers.[19][20][21][22]
Q3: How do I choose the best solubilization method?
A3: The choice of method depends on several factors, including the required final concentration, the downstream application (e.g., cell-based assays, animal studies), potential toxicity of excipients, and the stability of the compound under different conditions. A systematic approach, starting with simpler methods like co-solvents and pH adjustment, is often recommended.
Troubleshooting Guides
Issue 1: Compound precipitates when added to aqueous buffer.
This is a common indication of low aqueous solubility. The following troubleshooting workflow can help identify a suitable solubilization strategy.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: The chosen solubilization method affects my experimental results.
Excipients used for solubilization can sometimes interfere with biological assays.
Troubleshooting Steps:
-
Run appropriate controls: Always include a vehicle control in your experiments. This control should contain the same concentration of the solubilizing agent (e.g., co-solvent, surfactant) as your test samples, but without the compound of interest.
-
Lower the excipient concentration: Determine the minimum concentration of the solubilizing agent required to dissolve your compound. This can be achieved by preparing a stock solution at a high concentration and then diluting it in the assay medium.
-
Switch to a different solubilization method: If a particular co-solvent or surfactant is causing issues, consider an alternative from a different class. For example, if a non-ionic surfactant is problematic, a cyclodextrin might be a more inert option for your system.
Data Presentation: Comparison of Solubilization Methods
The following table summarizes the potential effectiveness of various solubilization techniques for a hydrophobic compound like this compound. Note: The quantitative values are illustrative and should be determined experimentally.
| Solubilization Method | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvents | |||
| DMSO | 0.1 - 5% (v/v) | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | 1 - 10% (v/v) | Less toxic than DMSO for some cell lines. | May cause protein denaturation at higher concentrations. |
| Surfactants | |||
| Tween® 80 | 0.01 - 1% (w/v) | Effective at low concentrations. | Can interfere with cell membranes and some assays. |
| Cremophor® EL | 0.1 - 2% (w/v) | Commonly used in pharmaceutical formulations. | Can cause hypersensitivity reactions in vivo. |
| Cyclodextrins | |||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10% (w/v) | Low toxicity, can improve bioavailability.[14] | May extract cholesterol from cell membranes. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1 - 20% (w/v) | Higher solubility and lower toxicity than parent β-CD. | Can be expensive. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Prepare a high-concentration stock solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming and vortexing may aid dissolution.
-
Serial dilution: Perform serial dilutions of the stock solution in your aqueous buffer to achieve the desired final concentrations.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your experimental samples is low (typically <0.5% v/v) and consistent across all samples, including the vehicle control.
Protocol 2: Solubilization using a Surfactant (Tween® 80)
-
Prepare a surfactant stock solution: Prepare a 10% (w/v) stock solution of Tween® 80 in your aqueous buffer.
-
Prepare a compound-surfactant stock: Dissolve the this compound in a suitable organic solvent (e.g., ethanol). Add this solution dropwise to a vigorously stirring solution of your aqueous buffer containing a specific concentration of Tween® 80 (e.g., 1%).
-
Solvent removal (optional): If the organic solvent is undesirable in the final formulation, it can be removed by methods such as nitrogen stream evaporation or dialysis.
-
Dilution: Dilute the compound-surfactant stock in the aqueous buffer to the final desired concentration.
Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in the aqueous buffer at the desired concentration (e.g., 5% w/v).
-
Add the compound: Add an excess of this compound to the HP-β-CD solution.
-
Equilibration: Shake or stir the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Removal of excess compound: Centrifuge or filter the solution to remove any undissolved compound. The supernatant will contain the solubilized compound.
-
Concentration determination: Determine the concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for selecting a suitable solubilization method for in vitro studies.
Caption: Workflow for selecting a solubilization method.
References
- 1. Enhancement of the solubilities of polycyclic aromatic hydrocarbons by weak hydrogen bonds with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 4. ijpbr.in [ijpbr.in]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iwaponline.com [iwaponline.com]
- 9. Synergistic solubilization of polycyclic aromatic hydrocarbons by mixed anionic-nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest [proquest.com]
- 18. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Liposome Encapsulated Small Molecule Development Service - Creative Biolabs [creative-biolabs.com]
- 22. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Analysis of PAH Metabolites in Biological Samples
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing interference from other PAH metabolites during the analysis of biological samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for measuring PAH metabolites in biological samples?
Several analytical methods are available for the determination of polycyclic aromatic hydrocarbon (PAH) metabolites in biological samples such as bile, urine, and tissues.[1][2][3] The choice of method often depends on the required sensitivity, selectivity, and the specific metabolites of interest. Commonly used techniques include:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F): This is a widely used and robust method for the analysis of hydroxylated PAH metabolites.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high resolving power and is often used after deconjugation, extraction, and derivatization of the sample.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that can identify a wide range of PAH metabolites, including those with up to five benzene rings.[4]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Similar to LC-MS/MS, this advanced technique provides excellent sensitivity and selectivity.[1]
Q2: I am seeing a lot of background noise and interfering peaks in my chromatogram. What could be the cause and how can I fix it?
High background noise and interfering peaks are common issues when analyzing complex biological matrices.[6][7] The primary cause is the presence of endogenous compounds such as lipids, proteins, and other macromolecules that are co-extracted with the PAH metabolites.[7]
Troubleshooting Steps:
-
Optimize Sample Preparation: The key to minimizing interference is a robust sample preparation protocol. Consider incorporating one or more of the following cleanup steps:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analytes of interest.[8][9] Various sorbents like silica, Florisil, or C18 can be used depending on the specific matrix and target metabolites.[3][9]
-
Liquid-Liquid Extraction (LLE): LLE is a classic method for separating analytes from a complex sample matrix based on their differential solubility in two immiscible liquids.[8]
-
Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences like lipids and proteins from the sample extract.[7][8]
-
Saponification: For samples with high lipid content, such as adipose tissue or edible oils, saponification can be used to hydrolyze the fats into water-soluble glycerol and fatty acid salts, which can then be removed.[8]
-
-
Method-Specific Adjustments:
-
For HPLC-F: Ensure that the excitation and emission wavelengths are optimized for your target metabolites to enhance selectivity.
-
For GC-MS and LC-MS/MS: Utilize selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes to significantly reduce background noise and improve the signal-to-noise ratio for your target analytes.[10]
-
Q3: My recovery of PAH metabolites is low and inconsistent. What are the potential reasons and how can I improve it?
Low and inconsistent recovery can be attributed to several factors throughout the analytical workflow.
Potential Causes and Solutions:
-
Inefficient Extraction: The choice of extraction solvent and method is critical. Ensure the solvent is appropriate for the polarity of your target metabolites. Techniques like sonication or Soxhlet extraction can improve extraction efficiency from solid matrices.[3]
-
Losses during Sample Cleanup: While essential, cleanup steps like SPE can lead to analyte loss if not properly optimized. Ensure the elution solvent is strong enough to recover all metabolites from the SPE cartridge. It's also crucial to carefully monitor concentration steps to prevent the evaporation of more volatile PAHs.[9]
-
Analyte Degradation: Some PAH metabolites can be sensitive to light and heat.[9] It is advisable to work with amber vials and avoid exposing samples to high temperatures for extended periods.
-
Incomplete Deconjugation: In biological systems, PAH metabolites are often present as glucuronide or sulfate conjugates.[5] Enzymatic hydrolysis with β-glucuronidase and sulfatase is a necessary step to cleave these conjugates and measure the total metabolite concentration.[11] Incomplete hydrolysis will lead to underestimation of the metabolite levels.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the analysis of PAH metabolites in biological samples.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Chromatographic Resolution | Inadequate separation of isomeric PAH metabolites. | Optimize the chromatographic conditions (e.g., column type, mobile phase gradient, temperature program). For GC-MS, a longer column or a column with a different stationary phase may be necessary. For HPLC, consider using a column specifically designed for PAH analysis.[6] |
| Matrix Effects in MS-based methods (Ion Suppression/Enhancement) | Co-eluting matrix components interfering with the ionization of target analytes. | Improve sample cleanup to remove interfering compounds. Dilute the sample extract if the analyte concentration is sufficiently high. Use an isotopically labeled internal standard for each analyte to correct for matrix effects. |
| Contamination of Blanks | Contamination from solvents, glassware, or the laboratory environment. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Prepare procedural blanks to monitor for contamination at each step of the analytical process. |
| Inconsistent Quantitation | Issues with calibration standards, instrument drift, or sample preparation variability. | Prepare fresh calibration standards regularly. Use an internal standard to correct for instrument drift and variations in sample preparation. Ensure consistent execution of the entire analytical method for all samples and standards. |
Experimental Protocols
Generic Solid-Phase Extraction (SPE) Protocol for Urine Samples
This protocol provides a general guideline for the extraction and cleanup of hydroxylated PAH metabolites from urine samples. Optimization may be required for specific applications.
-
Sample Pre-treatment:
-
To a 5 mL urine sample, add an internal standard solution.
-
Add 1 mL of an acetate buffer (pH 5.0).
-
Add β-glucuronidase/sulfatase enzyme solution.
-
Incubate the sample at 37°C for 16 hours to deconjugate the metabolites.[11]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove more polar interferences.
-
-
Elution:
-
Elute the PAH metabolites from the cartridge with 5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F) Method
This is a typical HPLC-F method for the separation and detection of common hydroxylated PAH metabolites.
-
Column: A reversed-phase C18 column suitable for PAH analysis (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A typical gradient might start at 40% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific analytes of interest.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector Wavelengths: Program the detector to switch excitation and emission wavelengths during the run to optimize the detection of different PAH metabolites as they elute. For example, 1-hydroxypyrene is typically detected at an excitation wavelength of 242 nm and an emission wavelength of 388 nm.
Quantitative Data Summary
The following table summarizes typical performance data for analytical methods used to measure PAH metabolites.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Recovery (%) | Reference |
| HPLC-F | 1-Hydroxypyrene | Urine | < 1 µ g/mmol creatinine | 10 - 85 | [2][3] |
| GC-MS | Various PAHs | Adipose Tissue | low ng/g | ~85 | [2] |
| LC-MS/MS | OH-PAHs | Urine | 0.1 - 5 pg on column | - | [10] |
| HPLC-F | 10 PAHs | Ambient Air | 10 - 50 pg | - | [2] |
| GC-MS | 15 PAHs | Food | 0.26 - 2.38 µg/kg | - | [12] |
Visualizations
Caption: A generalized workflow for the analysis of PAH metabolites in biological samples.
Caption: Simplified metabolic activation pathway of a polycyclic aromatic hydrocarbon (PAH).
References
- 1. Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biomarkers for polycyclic aromatic hydrocarbons in human excreta: recent advances in analytical techniques—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scholars@Duke publication: Selective detection of monohydroxy metabolites of polycyclic aromatic hydrocarbons in urine using liquid chromatography/triple quadrupole tandem mass spectrometry. [scholars.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for (1R,2R)-1,2-dihydrophenanthrene-1,2-diol
This guide provides a detailed comparison of four key analytical techniques for the characterization and quantification of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol: Gas Chromatography-Mass Spectrometry (GC-MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites.
Data Presentation
The following tables summarize the quantitative performance and key characteristics of each analytical method.
Table 1: Comparison of Quantitative Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Principle | Separation of volatile compounds followed by mass-based detection and quantification. | Separation of enantiomers using a chiral stationary phase with UV or fluorescence detection. |
| Primary Use | Quantitative analysis of total diol concentration. | Enantiomeric separation and quantification of individual enantiomers. |
| Sample Preparation | Derivatization (e.g., silylation) is typically required to increase volatility. | Minimal sample preparation, direct injection of dissolved sample. |
| Limit of Detection (LOD) | 0.5 - 2.5 ng/mL in biological samples[1] | Estimated: 2 - 8 µg/mL[2] |
| Limit of Quantification (LOQ) | 1.9 - 8.0 ng/g in tissue samples[1] | Estimated: 7 - 25 µg/mL[2] |
| **Linearity (R²) ** | > 0.99 | > 0.998[2] |
| Precision (%RSD) | < 15% | < 2%[2] |
| Accuracy (% Recovery) | Typically 80-120% | 98 - 103%[2] |
Table 2: Comparison of Spectroscopic Methods for Structural Elucidation
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. |
| Primary Use | Unambiguous structure determination and confirmation. | Determination of absolute stereochemistry and conformation in solution.[3][4] |
| Information Provided | Connectivity of atoms, chemical environment of protons and carbons, and relative stereochemistry. | Information about the three-dimensional arrangement of atoms (absolute configuration). |
| Sample Requirement | Milligram quantities of purified sample. | Microgram quantities of purified sample. |
| Strengths | Provides a complete structural picture of the molecule. | Highly sensitive to stereochemistry. |
| Limitations | Lower sensitivity compared to mass spectrometry. Complex spectra may require advanced techniques for interpretation. | Requires a chromophore near the stereocenter and may require comparison to a known standard or computational modeling. |
Experimental Protocols
This protocol is adapted from a method for the quantification of phenanthrene dihydrodiols in biological matrices.[1]
-
Sample Preparation and Derivatization:
-
To 1 mL of sample (e.g., hydrolyzed urine), add an internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the diols.
-
Elute the diols with methanol and evaporate the solvent to dryness.
-
Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the sample at 60°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, then to 300°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975 or similar, operating in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: Specific m/z values for the TMS-derivatized this compound and the internal standard.
-
This protocol is a general approach based on methods for separating chiral compounds.[2][5]
-
Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a UV or fluorescence detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase such as Chiralpak IC or Chiralcel OD-H (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at a wavelength where the compound exhibits strong absorption (e.g., 254 nm).
-
This protocol outlines the general steps for acquiring NMR data for structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified diol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or higher field instrument.
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which helps in assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm relative stereochemistry.
-
-
This protocol describes the general procedure for obtaining a CD spectrum to determine the absolute configuration.[6][7]
-
Sample Preparation:
-
Prepare a dilute solution of the purified enantiomer in a suitable solvent (e.g., methanol or acetonitrile) that does not absorb in the spectral region of interest. A typical concentration is around 0.1 mg/mL.[7]
-
Use a quartz cuvette with a path length of 1 cm.
-
-
CD Data Acquisition:
-
Spectropolarimeter: Jasco J-815 or similar.
-
Wavelength Range: Scan from approximately 350 nm to 200 nm.
-
Parameters: Set an appropriate scan speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.
-
Blank Correction: Record a spectrum of the solvent alone and subtract it from the sample spectrum.
-
-
Data Interpretation:
-
The sign of the Cotton effects (positive or negative peaks) in the CD spectrum is compared to the spectra of known related compounds or to spectra predicted by quantum chemical calculations to assign the absolute configuration (R,R or S,S).[6]
-
Mandatory Visualization
Caption: Workflow for the analytical comparison.
Caption: Logic for selecting an analytical method.
References
- 1. Human Metabolome Database: Showing metabocard for (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol (HMDB0012111) [hmdb.ca]
- 2. banglajol.info [banglajol.info]
- 3. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
A Comparative Guide to HPLC and GC-MS for Phenanthrene Diol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of phenanthrene diols. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a common environmental pollutant and its metabolites, including phenanthrene diols, are of significant interest in toxicology and drug metabolism studies due to their potential carcinogenic properties. The selection of an appropriate analytical technique is critical for accurate and reliable quantification of these compounds in various biological and environmental matrices.
Executive Summary
Both HPLC and GC-MS are powerful analytical techniques for the determination of phenanthrene diols, each with its own set of advantages and limitations. GC-MS generally offers lower limits of detection, while HPLC is more suitable for thermally labile compounds.[1][2] This guide presents a detailed comparison of the two methods, supported by experimental data and protocols, to assist researchers in selecting the most appropriate technique for their specific needs.
Method Comparison
The choice between HPLC and GC-MS for phenanthrene diol analysis depends on several factors, including the required sensitivity, the nature of the sample matrix, and the thermal stability of the analytes.[3][4]
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally unstable compounds.[4] When coupled with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), HPLC provides excellent selectivity and sensitivity for PAHs and their metabolites.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[5] For the analysis of polar analytes like phenanthrene diols, a derivatization step, such as silylation, is often required to increase their volatility and thermal stability.[6]
The following diagram illustrates the metabolic activation pathway of phenanthrene, leading to the formation of diol epoxides, the ultimate carcinogenic metabolites. The analysis of the intermediate dihydrodiols is crucial for understanding this process.
References
- 1. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. agilent.com [agilent.com]
- 6. Quantitation of phenanthrene dihydrodiols in the urine of smokers and non-smokers by gas chromatography-negative ion chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of (1R,2R)-1,2-Dihydrophenanthrene-1,2-diol and Other Phenanthrene Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of key phenanthrene metabolites, with a specific focus on (1R,2R)-1,2-dihydrophenanthrene-1,2-diol. Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant and a component of cigarette smoke.[1] While phenanthrene itself exhibits relatively low toxicity, its metabolic activation in organisms can lead to the formation of highly reactive and harmful compounds.[2][3] Understanding the differential biological effects of these metabolites is crucial for toxicology, risk assessment, and the development of potential therapeutics.
The metabolic conversion of phenanthrene is a critical determinant of its biological impact. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the inert parent compound into a series of metabolites with varying degrees of cytotoxicity, genotoxicity, and other receptor-mediated activities.[2] The formation of diol epoxides, particularly those in the bay region, is a major pathway leading to carcinogenic effects for many PAHs.[4][5]
The Metabolic Activation of Phenanthrene
The biotransformation of phenanthrene is initiated by CYP monooxygenases, which introduce an epoxide group across one of the double bonds. This is followed by hydration, catalyzed by epoxide hydrolase, to form trans-dihydrodiols. The key dihydrodiol metabolites include phenanthrene-1,2-diol, phenanthrene-3,4-diol, and the K-region phenanthrene-9,10-diol.[2]
Further oxidation of these dihydrodiols by CYP enzymes can generate highly reactive diol epoxides. This compound is a critical precursor to the bay-region diol epoxide, which is considered an ultimate carcinogenic metabolite due to its ability to form stable DNA adducts.[5]
Comparative Biological Activity
The biological effects of phenanthrene metabolites vary significantly. The following tables summarize quantitative data on their cytotoxicity, genotoxicity, and receptor-mediated activities.
Data Presentation
Table 1: Cytotoxicity of Phenanthrene Derivatives Cytotoxicity is presented as IC50 values (the concentration required to inhibit 50% of cell growth). Lower values indicate higher cytotoxicity.
| Compound/Metabolite | Cell Line | IC50 (µg/mL) | Reference |
| Calanquinone A | Human Cancer Cell Lines | 0.08 - 1.66 | [6] |
| Annoquinone A | Human Cancer Cell Lines | 0.08 - 1.66 | [6] |
| 5-AcO-calanquinone A | Human Cancer Cell Lines | 0.08 - 1.66 | [6] |
| 5-AcO-denbinobin | Human Cancer Cell Lines | 0.08 - 1.66 | [6] |
| Denbinobin | Human Cancer Cell Lines | Varies | [6] |
Table 2: Mutagenicity of PAH Diol Epoxides Mutagenicity is expressed as the number of revertant colonies per nanomole in Salmonella typhimurium or induced mutations in mammalian cells. Higher numbers indicate greater mutagenic potential.
| Compound | Assay System | Mutagenic Activity | Reference |
| (-)-DBA Diol Epoxide-1 | S. typhimurium TA98 | 780 revertants/nmol | [4] |
| (+)-DBA Diol Epoxide-1 | S. typhimurium TA98 | ~400 revertants/nmol (51% of (-)-isomer) | [4] |
| (-)-DBA Diol Epoxide-2 | S. typhimurium TA98 | ~343 revertants/nmol (44% of (-)-isomer) | [4] |
| (+)-DBA Diol Epoxide-2 | S. typhimurium TA98 | ~156 revertants/nmol (20% of (-)-isomer) | [4] |
| (-)-DBA Diol Epoxide-1 | S. typhimurium TA100 | 2400 revertants/nmol | [4] |
| (+)-DBA Diol Epoxide-2 | Chinese Hamster V-79 cells | 28.8 variants/10⁵ survivors/nmol | [4] |
Note: Data for Dibenz[a,h]anthracene (DBA), a more potent carcinogenic PAH, is presented to illustrate the high mutagenicity of bay-region diol epoxides, a principle that applies to phenanthrene metabolites.
Table 3: Receptor-Mediated Activities of Phenanthrene and its Derivatives
| Compound Class | Receptor | Activity | Key Findings | Reference |
| Methylated Phenanthrenes | Aryl Hydrocarbon Receptor (AhR) | Agonist | More potent activators than parent phenanthrene; equatorial methyl groups (1-, 2-, 3-MP) show highest potency. | [7][8] |
| Hydroxylated PAHs | Estrogen Receptor (ER) | Agonist | Some hydroxylated metabolites of PAHs like benzo[a]pyrene show estrogenic activity. | [9][10][11][12] |
| Phenanthrene (Phe) and 9-chloro-phenanthrene (9P) | AhR | No significant activation | Inhibit adipogenesis independently of AhR activation in 3T3-L1 cells. | [13] |
| Hydroxylated PAHs | Endocrine Disruption | Various | Can act as endocrine-disrupting chemicals. | [9] |
Experimental Protocols
Detailed methodologies are essential for interpreting and replicating the cited experimental data.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cell lines (e.g., Hep-2, Caco-2) are cultured in appropriate media and conditions.[14]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (phenanthrene metabolites) for a specified duration (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100) are used.[4] These strains have mutations in the gene responsible for histidine synthesis and cannot grow on a histidine-deficient medium.
-
Metabolic Activation: The test compound is mixed with the bacterial strain, with or without a metabolic activation system (S9 mix from rat liver homogenate), which contains CYP enzymes.
-
Plating: The mixture is plated on a minimal glucose agar plate, which is deficient in histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize histidine will form colonies. The number of revertant colonies is counted.
-
Analysis: The mutagenic potential of the compound is determined by the dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate in the negative control.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
-
Cell Line: A cell line (e.g., yeast or mammalian) is genetically engineered to contain a reporter gene (e.g., luciferase) under the control of a xenobiotic responsive element (XRE).[7]
-
Treatment: The cells are exposed to the test compounds.
-
Activation and Gene Expression: If a compound activates the AhR, the AhR-ligand complex translocates to the nucleus, binds to the XRE, and drives the expression of the reporter gene.
-
Signal Detection: The product of the reporter gene (e.g., light from luciferase) is quantified.
-
Analysis: The potency of the compound as an AhR agonist is determined by the level of reporter gene expression relative to a known activator.[7]
Conclusion
The biological activity of phenanthrene is intricately linked to its metabolic fate. While the parent compound is relatively inert, its metabolites display a wide spectrum of activities.
-
This compound is a key proximate carcinogen, serving as a direct precursor to the highly reactive and mutagenic bay-region diol epoxide. Its formation represents a critical step in the genotoxic pathway of phenanthrene.
-
Diol Epoxides are the ultimate carcinogenic metabolites, demonstrating significant mutagenic activity in both bacterial and mammalian cell systems.[4] Their high reactivity leads to the formation of DNA adducts, initiating carcinogenic processes.
-
Phenanthrenequinones and other derivatives have shown significant cytotoxic activity against various human cancer cell lines.[6]
-
Hydroxylated and Methylated Metabolites can exhibit receptor-mediated effects, including the activation of the Aryl Hydrocarbon Receptor (AhR) and estrogenic activity, which can lead to endocrine disruption.[7][9]
References
- 1. Phenanthrene Metabolism in Smokers: Use of a Two-Step Diagnostic Plot Approach to Identify Subjects with Extensive Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-mediated activation of phenanthrene in genetically engineered V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity and tumorigenicity of phenanthrene and chrysene epoxides and diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of phenanthrene diol epoxide mercapturic acid detoxification products in human urine: relevance to molecular epidemiology studies of glutathione S-transferase polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiandrogenic and Estrogenic Activity Evaluation of Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons Using Chemically Activated Luciferase Expression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselectivity of Cytochrome P450 Isozymes in Phenanthrene Diol Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereoselectivity of various human cytochrome P450 (CYP) isozymes in the metabolic formation of phenanthrene dihydrodiols. Understanding the stereochemical outcomes of xenobiotic metabolism is crucial for toxicology, drug development, and environmental risk assessment. The data presented here is compiled from in vitro studies utilizing recombinant human CYP isozymes.
Quantitative Comparison of Stereoselective Phenanthrene Diol Formation
The metabolism of phenanthrene by cytochrome P450 enzymes primarily occurs at the 1,2-, 3,4-, and 9,10-positions, leading to the formation of corresponding dihydrodiols. The stereoselectivity of this process varies significantly among different CYP isozymes, resulting in the preferential formation of specific enantiomers. The following table summarizes the quantitative data on the stereoisomeric composition of phenanthrene dihydrodiols formed by several key human CYP isozymes.
| CYP Isozyme | Phenanthrene Diol | Enantiomer Composition (%) | Predominant Enantiomer(s) |
| CYP1A1 | Phenanthrene-1,2-diol | Not Quantified | Major product |
| Phenanthrene-3,4-diol | 88-97% | R,R | |
| CYP1A2 | Phenanthrene-1,2-diol | Not Quantified | - |
| Phenanthrene-3,4-diol | Not Quantified | - | |
| Phenanthrene-9,10-diol | Not Quantified | Major product | |
| CYP1B1 | Phenanthrene-1,2-diol | Not Quantified | - |
| Phenanthrene-3,4-diol | Not Quantified | - | |
| CYP2C9 | Phenanthrene-1,2-diol | 80-96% | R,R |
| Phenanthrene-3,4-diol | Not Quantified | - |
Note: The data presented is compiled from multiple sources and experimental conditions may vary. "Not Quantified" indicates that the specific enantiomeric ratio was not reported in the reviewed literature, although the diol may be a known metabolite of the isozyme.
Metabolic Pathway of Phenanthrene
The following diagram illustrates the metabolic activation of phenanthrene to its dihydrodiol metabolites, highlighting the stereoselective contributions of different cytochrome P450 isozymes.
(1R,2R)-1,2-Dihydrophenanthrene-1,2-diol: A Focused Biomarker for Carcinogenic PAH Activation Compared to General Exposure Markers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Biomarkers of Polycyclic Aromatic Hydrocarbon Exposure
Introduction
The assessment of human exposure to polycyclic aromatic hydrocarbons (PAHs), a class of environmental pollutants with significant carcinogenic potential, relies on the accurate measurement of biomarkers. While 1-hydroxypyrene (1-OHP) has long been the benchmark for determining general PAH exposure, emerging evidence highlights the utility of metabolites that more directly reflect the metabolic activation pathways leading to carcinogenesis. This guide provides a detailed comparison of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol and its downstream metabolite, phenanthrene tetraol (PheT), with other established PAH biomarkers, offering insights into their respective strengths and applications in research and drug development.
This compound is a key intermediate in the "diol epoxide" metabolic pathway, a major route for the activation of many PAHs into their ultimate carcinogenic forms.[1] Its measurement, often via its more stable hydrolysis product, PheT, provides a more specific indication of the body's capacity to generate these harmful metabolites compared to general exposure markers like 1-OHP, which is a metabolite of the non-carcinogenic pyrene.[2]
Comparative Analysis of PAH Biomarkers
The selection of an appropriate biomarker depends on the specific research question, whether it is to assess overall exposure or to investigate the mechanisms of toxicity and carcinogenesis. The following tables summarize the quantitative performance of this compound/PheT against other common urinary PAH biomarkers.
Table 1: Performance Characteristics of Key Urinary PAH Biomarkers
| Biomarker | Typical Concentration Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Analytical Method | Key Advantage | Key Disadvantage |
| This compound / PheT | Smokers: 0.79 ± 0.98 nmol/6h (PheQs) Non-smokers: 0.20 ± 0.98 nmol/6h (PheQs)[3] | Not explicitly stated for the diol, but methods are sensitive enough to detect in exposed populations. | GC-MS, LC-MS/MS | Specific marker of the carcinogenic diol epoxide pathway. | Lower concentrations than 1-OHP, more complex analysis. |
| 1-Hydroxypyrene (1-OHP) | Non-smokers: 0.13 ± 0.02 Light smokers: 0.32 ± 0.06 Heavy smokers: 0.96 ± 0.15[4] | 0.01 - 0.13[4][5] | HPLC-Fluorescence, LC-MS/MS | Abundant metabolite, well-established marker of general PAH exposure.[2] | Not specific to carcinogenic PAHs or activation pathways.[2] |
| Monohydroxylated PAHs (OH-PAHs) | Varies by specific metabolite; e.g., 2-hydroxynaphthalene can be in the low ng/mL range. | 0.0076 - 0.0203[6] | LC-MS/MS | Provides a profile of exposure to multiple PAHs.[7] | Individual metabolites may not correlate with carcinogenic potential. |
Table 2: Correlation of Biomarkers with Exposure and Health Outcomes
| Biomarker | Correlation with Smoking Status | Correlation with Occupational Exposure | Association with Oxidative Stress/DNA Damage |
| This compound / PheT | Significantly higher in smokers.[3] | Elevated in workers exposed to PAH-rich materials. | Stronger correlation with biomarkers of lipid peroxidation than other phenanthrene metabolites.[3] |
| 1-Hydroxypyrene (1-OHP) | Significantly higher in smokers.[4] | Widely used to monitor occupational exposure.[8] | Associated with oxidative stress markers. |
| Monohydroxylated PAHs (OH-PAHs) | Generally higher in smokers.[7] | Used to assess exposure in various occupational settings. | Some metabolites show association with oxidative stress. |
Signaling Pathways and Experimental Workflows
To understand the significance of this compound as a biomarker, it is crucial to visualize its position within the metabolic activation of PAHs.
Caption: Metabolic activation of PAHs via the diol epoxide pathway.
The above diagram illustrates how parent PAHs are metabolized by Phase I enzymes to form epoxides, which are then converted to dihydrodiols such as this compound. Further oxidation leads to the formation of highly reactive diol epoxides, which can bind to DNA to form adducts, initiating carcinogenesis, or be hydrolyzed to tetraols like PheT, which are then excreted in the urine. In parallel, detoxification pathways produce phenolic metabolites like 1-OHP.
Caption: General experimental workflow for urinary PAH biomarker analysis.
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible measurement of PAH biomarkers. Below are outlines of common protocols for the analysis of this compound/PheT and 1-OHP.
Protocol 1: Analysis of Urinary this compound and its Metabolites by LC-MS/MS
This method is adapted for the sensitive and specific quantification of diol and tetraol metabolites.
-
Sample Collection and Storage: Collect spot or 24-hour urine samples in polypropylene containers. Store at -20°C or lower until analysis.
-
Enzymatic Hydrolysis:
-
Thaw urine samples to room temperature and vortex.
-
To 1 mL of urine, add an internal standard solution (e.g., deuterated PheT).
-
Add 500 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 37°C for at least 4 hours or overnight.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water and then a low percentage of methanol in water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.
-
Inject an aliquot into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution with mobile phases such as water and methanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Protocol 2: Analysis of Urinary 1-Hydroxypyrene by HPLC with Fluorescence Detection
A widely used and robust method for quantifying general PAH exposure.[4][9]
-
Sample Collection and Storage: As described in Protocol 1.
-
Enzymatic Hydrolysis: As described in Protocol 1.
-
Solid-Phase Extraction (SPE): As described in Protocol 1.
-
HPLC-Fluorescence Analysis:
-
Evaporate the eluate and reconstitute in the mobile phase (e.g., acetonitrile/water mixture).[9]
-
Inject the sample into an HPLC system with a C18 column.
-
Use an isocratic or gradient elution with an acetonitrile/water mobile phase.[9]
-
Detect 1-OHP using a fluorescence detector with excitation and emission wavelengths typically around 242 nm and 388 nm, respectively.[5]
-
Conclusion
This compound and its metabolite PheT serve as valuable biomarkers that provide specific insights into the metabolic activation of PAHs, a critical step in their carcinogenicity. While 1-OHP remains a robust and widely used marker for assessing overall PAH exposure, it does not offer the same level of mechanistic detail. For researchers and drug development professionals investigating the toxic effects of PAHs or developing interventions to mitigate their harm, the measurement of diol and tetraol metabolites offers a more targeted and informative approach. The choice of biomarker should be guided by the specific aims of the study, with the understanding that a combination of biomarkers may provide the most comprehensive assessment of PAH exposure and its potential health consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary 1-hydroxypyrene and other PAH metabolites as biomarkers of exposure to environmental PAH in air particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of phenanthrene ortho-quinones in human urine and their association with lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjmhsonline.com [pjmhsonline.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 1-hydroxypyrene in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol Quantification: A Guide for Researchers
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol is a significant biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs), which are widespread environmental pollutants.[1] Its quantification is crucial for toxicological studies and human biomonitoring. This guide focuses on a highly sensitive and specific method utilizing gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS) and presents its performance data.
Quantitative Data Summary
The following table summarizes the quantitative results from a study analyzing this compound (Phe-1,2-D) in human urine from smokers and non-smokers. This data can serve as a reference for expected concentration ranges in human populations.
| Analyte | Sample Group | Mean Concentration (nmol/6 h urine) | Standard Deviation (nmol/6 h urine) |
| This compound | Smokers (N=25) | 2.04 | 1.52 |
| This compound | Non-smokers (N=25) | 1.35 | 1.11 |
Method Performance and Precision
| Parameter | This compound |
| Intra-day Precision (CV%) | 12.3% |
| Inter-day Precision (CV%) | 2.8% |
| Limit of Detection (LOD) | 0.29 ± 0.036 nM |
| Linearity (r²) | > 0.99 (range: 1–400 nM) |
Data sourced from Ma, et al. (2020).[1]
Experimental Protocols
A detailed understanding of the experimental methodology is essential for replication and comparison. The following protocol is for the quantification of this compound in human urine using GC-NICI-MS/MS.
1. Sample Preparation and Hydrolysis:
-
A 3 mL aliquot of human urine is spiked with an internal standard ([¹³C₆]Phe-1,2-D).
-
The sample is buffered with 0.2 M sodium acetate (pH 5.0).
-
Enzymatic hydrolysis is performed by adding β-glucuronidase and sulfatase and incubating at 37°C for 16 hours to release the conjugated diols.
2. Solid-Phase Extraction (SPE):
-
The hydrolyzed sample is loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with water and a 30% methanol solution to remove interferences.
-
The analyte is eluted with methanol.
3. Derivatization:
-
The eluate is evaporated to dryness under a stream of nitrogen.
-
The residue is derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes. This step converts the diol to its more volatile trimethylsilyl (TMS) ether derivative, suitable for GC analysis.
4. GC-NICI-MS/MS Analysis:
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Negative Ion Chemical Ionization (NICI).
-
Reagent Gas: Methane.
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Methodological Comparison
While the GC-NICI-MS/MS method provides excellent sensitivity and specificity, other analytical platforms are also employed for the analysis of PAH metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for the analysis of phenolic PAH metabolites.[2] It often requires less sample preparation, as derivatization is typically not needed. However, for non-phenolic diols, ionization efficiency can be a challenge.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F): This is a cost-effective method for PAH analysis. However, it may lack the specificity of mass spectrometric methods, especially in complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): While commonly used for general PAH analysis, EI may produce extensive fragmentation of the TMS-derivatized diols, potentially reducing sensitivity compared to NICI.
The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For trace-level quantification in biological fluids, a highly specific and sensitive method like the detailed GC-NICI-MS/MS protocol is advantageous.
Visualizations
Metabolic Activation Pathway of Phenanthrene
Caption: Metabolic pathway of phenanthrene to its reactive diol epoxide.
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
References
- 1. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Enantiopure Phenanthrene Diols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of phenanthrene diols is of significant interest in medicinal chemistry and materials science due to the prevalence of the phenanthrene core in various biologically active molecules and chiral ligands. This guide provides a comparative overview of the primary synthetic strategies to obtain enantiopure phenanthrene diols, supported by experimental data and detailed protocols for key reactions.
Key Synthetic Strategies at a Glance
The synthesis of enantiopure phenanthrene diols can be broadly categorized into three main approaches:
-
Asymmetric Dihydroxylation: This method involves the direct dihydroxylation of the phenanthrene 9,10-double bond using a chiral catalyst to induce enantioselectivity. The Sharpless asymmetric dihydroxylation is the most prominent example.
-
Asymmetric Synthesis of a Precursor Followed by Oxidation: This strategy focuses on the enantioselective synthesis of a precursor, typically 9,10-dihydrophenanthrene, which is then oxidized to the desired diol. This approach leverages well-established methods for asymmetric C-H functionalization and subsequent oxidation.
-
Resolution of Racemic Mixtures: In this classical approach, a racemic mixture of the phenanthrene diol is synthesized and then the enantiomers are separated. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography.
A fourth strategy, Chiral Pool Synthesis , which utilizes a readily available chiral starting material, is a powerful tool in asymmetric synthesis. However, its application to the synthesis of phenanthrene diols is less commonly reported in the literature.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to enantiopure phenanthrene diols.
| Synthetic Route | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β, OsO₄ (cat.), K₃[Fe(CN)₆] | Good to Excellent | Up to >99% | High enantioselectivity, commercially available reagents. | Use of toxic and expensive osmium tetroxide. |
| Asymmetric Synthesis of Dihydrophenanthrene Precursor | Pd-catalyst with chiral ligand | Good (for precursor) | Up to 97% (for precursor) | Avoids direct use of osmium tetroxide for dihydroxylation. | Requires an additional oxidation step to obtain the diol. |
| Enzymatic Oxidation of Dihydrophenanthrene | Naphthalene dioxygenase | >95% (relative yield) | >95% | High enantioselectivity, environmentally benign conditions. | Requires specialized enzymes and fermentation techniques. |
| Chiral Resolution via Diastereomeric Salts | Chiral resolving agent (e.g., brucine) | Max. 50% (per enantiomer) | >99% (after separation) | Well-established and reliable method. | Inherent 50% loss of material, can be labor-intensive. |
| Chiral Resolution via HPLC | Chiral stationary phase | High recovery | >99% | High purity of separated enantiomers. | Requires specialized equipment, may not be cost-effective for large scale. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies for obtaining enantiopure phenanthrene diols.
Caption: Sharpless Asymmetric Dihydroxylation Workflow.
Caption: Asymmetric Synthesis via Precursor Workflow.
Caption: Chiral Resolution Workflow.
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of Phenanthrene
This protocol is a representative procedure based on the established Sharpless asymmetric dihydroxylation methodology.
Materials:
-
Phenanthrene
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, for accelerating the reaction)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of phenanthrene (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature, add AD-mix-β (1.4 g per 1 g of phenanthrene).
-
If the reaction is sluggish, add methanesulfonamide (1.1 eq).
-
Stir the resulting slurry vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiopure phenanthrene-9,10-diol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Synthesis of Enantiopure 9,10-Dihydrophenanthrene and Subsequent Oxidation
This two-step procedure involves the palladium-catalyzed asymmetric synthesis of a dihydrophenanthrene precursor, followed by enzymatic oxidation.
Step 2a: Palladium-Catalyzed Enantioselective C-H Diarylation
This protocol is based on the work by Daugulis and others for the synthesis of chiral biaryls and can be adapted for the intramolecular cyclization to form dihydrophenanthrenes.
Materials:
-
Appropriate biphenyl precursor
-
Pd(OAc)₂
-
Chiral ligand (e.g., a chiral monophosphorus ligand)
-
Oxidant (e.g., Ag₂CO₃)
-
Solvent (e.g., hexafluoroisopropanol - HFIP)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a glovebox, charge a reaction vessel with Pd(OAc)₂ (5 mol%), the chiral ligand (10 mol%), and the oxidant.
-
Add the biphenyl precursor (1 eq) and the solvent.
-
Seal the vessel and heat the reaction mixture at the specified temperature until the starting material is consumed (monitor by GC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the enantiopure 9,10-dihydrophenanthrene.
Step 2b: Enzymatic Oxidation of 9,10-Dihydrophenanthrene
This protocol utilizes naphthalene dioxygenase to stereospecifically oxidize the dihydrophenanthrene.
Materials:
-
Enantiopure 9,10-dihydrophenanthrene
-
Culture of a microorganism expressing naphthalene dioxygenase (e.g., Pseudomonas putida)
-
Phosphate buffer
-
Inducer for enzyme expression (e.g., salicylate)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Grow a culture of the microorganism to the desired cell density.
-
Induce the expression of naphthalene dioxygenase by adding the appropriate inducer.
-
Harvest the cells by centrifugation and resuspend them in a phosphate buffer.
-
Add the enantiopure 9,10-dihydrophenanthrene to the cell suspension.
-
Incubate the mixture with shaking at an appropriate temperature.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, extract the mixture with an organic solvent.
-
Dry the organic extract, concentrate, and purify the product by chromatography to obtain the enantiopure phenanthrene diol.
Chiral Resolution of Racemic Phenanthrene-9,10-diol via Diastereomeric Salt Crystallization
This classical method relies on the differential solubility of diastereomeric salts.
Materials:
-
Racemic phenanthrene-9,10-diol
-
Chiral resolving agent (e.g., (-)-brucine or (+)-cinchonine)
-
Solvent for crystallization (e.g., methanol, ethanol, or acetone)
-
Acid and base for salt formation and liberation of the diol (e.g., HCl and NaOH)
Procedure:
-
Dissolve the racemic phenanthrene-9,10-diol in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallize the diastereomeric salt to improve its purity.
-
Liberate the enantiopure diol from the salt by treatment with an acid or base. For example, if an alkaloid resolving agent was used, treat the salt with an aqueous acid solution and extract the diol with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process of basification/acidification and extraction.
-
Determine the enantiomeric purity of each enantiomer by chiral HPLC or by measuring the specific rotation.
Conclusion
The choice of synthetic route for obtaining enantiopure phenanthrene diols depends on several factors, including the desired scale of the synthesis, the availability of specialized reagents and equipment, and the required level of enantiopurity.
-
For high enantioselectivity and directness, Sharpless asymmetric dihydroxylation is a powerful method, provided the cost and handling of osmium tetroxide are not prohibitive.
-
Asymmetric synthesis of a dihydrophenanthrene precursor followed by oxidation offers a viable alternative, particularly with the advancements in catalytic C-H functionalization and enzymatic oxidations. This route can be more atom-economical and avoids the use of stoichiometric chiral auxiliaries.
-
Chiral resolution remains a robust and reliable method, especially when only one enantiomer is required and the inherent 50% loss of material is acceptable. It is often the method of choice for initial small-scale preparations and for establishing the absolute configuration of the enantiomers.
Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient strategy for their specific needs.
A Comparative Guide to the Tumorigenicity of Phenanthrene Diol Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tumorigenic potential of different phenanthrene diol epoxides, supported by experimental data. The information presented is intended to assist researchers in understanding the structure-activity relationships of these compounds and in designing further studies.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a component of various environmental mixtures. While generally considered non-carcinogenic or weakly carcinogenic, its metabolic activation to diol epoxides is a critical area of study, as this pathway is shared with many potent PAH carcinogens.[1][2][3] The tumorigenicity of these metabolites is highly dependent on their stereochemistry. This guide summarizes the available data on the relative tumorigenicity of phenanthrene diol epoxides and related compounds.
Metabolic Activation of Phenanthrene
Phenanthrene undergoes metabolic activation in vivo, primarily through the diol epoxide pathway. This process is initiated by cytochrome P450 enzymes, followed by hydration by epoxide hydrolase, and a second oxidation by cytochrome P450 to form the ultimate carcinogenic metabolites, the diol epoxides. The bay-region diol epoxides are of particular interest due to their potential to react with DNA and initiate carcinogenesis.
Comparative Tumorigenicity Data
The tumorigenicity of phenanthrene derivatives has been evaluated in various animal models, primarily in newborn mice and through skin initiation-promotion assays. The data consistently show that phenanthrene and its diol epoxides are significantly less tumorigenic than other PAHs like benzo[a]pyrene and chrysene. However, subtle structural differences, particularly in stereochemistry, can influence their biological activity.
Tumorigenicity of Phenanthrene Derivatives in Newborn Mice
The following table summarizes the tumorigenic activity of phenanthrene and some of its derivatives when administered intraperitoneally to newborn Swiss-Webster mice.
| Compound | Total Dose (µmol) | Pulmonary Tumor Incidence (%) | Average Number of Pulmonary Tumors per Mouse |
| Control (Solvent) | - | 15 | 0.17 |
| Phenanthrene | 1.4 | - | Little to no activity |
| 1,2-Dihydrophenanthrene | 1.4 | - | Little to no activity |
| Diastereomeric bay-region diol-epoxides of phenanthrene | 1.4 | - | Little to no activity |
| 3,4-Epoxy-1,2,3,4-tetrahydrophenanthrene (Bay-region tetrahydroepoxide) | 1.4 | 45 | 0.74 |
Data sourced from studies on newborn Swiss-Webster mice where compounds were administered i.p. on the first, eighth, and fifteenth days of life, with termination of the experiment at 38 to 42 weeks.
Influence of Stereochemistry: A Case Study with Benzo[c]phenanthrene Diol Epoxides
To illustrate the profound impact of stereochemistry on tumorigenicity, data from the closely related benzo[c]phenanthrene diol epoxides are presented. These studies highlight how different isomers of the same parent compound can exhibit vastly different carcinogenic potentials.
Tumor-Initiating Activity on Mouse Skin
| Compound | Initiating Dose (nmol) | Tumors per Mouse |
| (-)-diol epoxide-2 | 10 - 75 | High activity |
| (+)-diol epoxide-1 | 10 - 75 | High activity |
| (+)-diol epoxide-2 | 10 - 75 | Less than half the activity of (-)-diol epoxide-2 and (+)-diol epoxide-1 |
| (-)-diol epoxide-1 | 10 - 75 | Inactive |
Results from an initiation-promotion experiment on mouse skin with a single topical application followed by 20 weeks of promotion with 12-O-tetradecanoylphorbol-13-acetate.[4]
Tumorigenicity in Newborn Mice (Lung Tumors)
| Compound | Total Dose (nmol) | Average Number of Lung Tumors per Mouse |
| (-)-diol epoxide-2 | 10 | ~10-fold more active than (+)-diol epoxide-2 |
| (+)-diol epoxide-2 | 10 | - |
| Enantiomers of diol epoxide-1 | 10 | Inactive |
| (+)-diol epoxide-1 | 50 | 0.9 |
| (-)-diol epoxide-1 | 50 | Inactive |
In newborn mice, (-)-diol epoxide-2 was identified as the most tumorigenic bay-region diol epoxide tested.[4] It is important to note that for many PAHs, the bay-region diol epoxide isomer with an [R,S,S,R]-absolute configuration demonstrates high tumorigenic activity.[1][5][6][7]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of phenanthrene diol epoxide tumorigenicity.
Newborn Mouse Tumorigenicity Assay
This bioassay is used to assess the carcinogenic potential of chemicals in neonatal rodents, which are often more susceptible to the effects of carcinogens than adults.
-
Animal Model: Newborn mice (e.g., Swiss-Webster or B6C3F1 strains) are used within 24 hours of birth.
-
Test Compound Administration: The test compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide), is administered via intraperitoneal (i.p.) injection. A typical dosing regimen involves injections on days 1, 8, and 15 of life.[8]
-
Observation Period: The mice are weaned at 3-4 weeks and observed for a period of 26 to 42 weeks.[8]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and a complete necropsy is performed. Organs, particularly the lungs and liver, are examined for the presence of tumors. The number and size of tumors are recorded, and tissues are processed for histopathological analysis to confirm the diagnosis.
Mouse Skin Initiation-Promotion Assay
This two-stage model is used to distinguish between tumor initiators and promoters and is a standard method for evaluating the carcinogenicity of PAHs.
-
Animal Model: A sensitive mouse strain, such as SENCAR or CD-1, is typically used. The dorsal skin of the mice is shaved a few days before the start of the experiment.
-
Initiation: A single, sub-carcinogenic dose of the test compound (the initiator) is applied topically to the shaved dorsal skin.
-
Promotion: Beginning one to two weeks after initiation, a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied repeatedly to the same area, typically twice a week, for a period of 20-25 weeks.[4]
-
Observation and Data Collection: The mice are observed weekly, and the number of skin papillomas is counted. The time to the appearance of the first tumor is also recorded.
-
Histopathology: At the termination of the study, skin tumors are excised and examined histopathologically to determine if they are benign (papillomas) or malignant (carcinomas).
Conclusion
The available evidence indicates that phenanthrene and its diol epoxides are weak tumorigens. However, the tumorigenic potential of PAH diol epoxides is highly dependent on their specific stereochemical configuration. As demonstrated by the analogous benzo[c]phenanthrene diol epoxides, different isomers can have dramatically different biological activities, with some being highly tumorigenic while others are inactive.[4] This underscores the importance of considering the stereochemistry of metabolic products when assessing the carcinogenic risk of PAHs. Further research is warranted to fully elucidate the tumorigenic potential of individual phenanthrene diol epoxide isomers.
References
- 1. Mutagenicity and tumorigenicity of the four enantiopure bay-region 3,4-diol-1,2-epoxide isomers of dibenz[a,h]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tumorigenicity of optical isomers of the diastereomeric bay-region 3,4-diol-1,2-epoxides of benzo(c)phenanthrene in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Tumorigenicity of the diastereomeric benz[a]anthracene 3,4-diol-1,2-epoxides and the (+)- and (-)-enantiomers of benz[a]anthracene 3,4-dihydrodiol in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Mutagenic Potential of (1R,2R)- and (1S,2S)-1,2-Dihydrophenanthrene-1,2-diol Enantiomers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the mutagenic potential of the enantiomeric pair, (1R,2R)-1,2-dihydrophenanthrene-1,2-diol and (1S,2S)-1,2-dihydrophenanthrene-1,2-diol. The mutagenicity of these compounds is not direct but is contingent on their metabolic activation to highly reactive diol epoxides. The stereochemical configuration of these metabolites is a critical determinant of their mutagenic and carcinogenic properties.
Executive Summary
The mutagenic potential of (1R,2R)- and (1S,2S)-1,2-dihydrophenanthrene-1,2-diol is intrinsically linked to their stereoselective metabolism by cytochrome P450 enzymes to form diastereomeric bay-region diol epoxides. It is these diol epoxides that are the ultimate mutagens, capable of forming DNA adducts and inducing mutations. The enantiomeric configuration of the parent diol dictates the predominant stereochemistry of the resulting diol epoxides, which in turn governs their mutagenic potency. Based on studies of analogous PAHs, it is anticipated that one enantiomer of the diol will be preferentially metabolized to a more mutagenic diol epoxide isomer than the other.
Metabolic Activation and Signaling Pathways
The metabolic activation of phenanthrene-1,2-diols to their mutagenic diol epoxides is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.
Comparative Mutagenicity Data (Inferred)
Direct comparative mutagenicity data for the phenanthrene-1,2-diol enantiomers is not available. However, studies on the diol epoxide metabolites of the structurally similar benzo[c]phenanthrene provide a strong basis for inferring the expected differences in mutagenic potential. The mutagenicity of the four stereoisomeric diol epoxides of benzo[c]phenanthrene has been evaluated in bacterial (Ames test) and mammalian cell systems.[1]
Table 1: Relative Mutagenicity of Benzo[c]phenanthrene-3,4-diol-1,2-epoxide Stereoisomers (Analogous Data)
| Diol Epoxide Isomer | Absolute Configuration | Relative Mutagenicity in S. typhimurium TA98 | Relative Mutagenicity in S. typhimurium TA100 | Relative Mutagenicity in Chinese Hamster V79 Cells |
| (+)-Diol Epoxide-2 | (1S,2R,3R,4S) | Most Active | Most Active | Less Active |
| (-)-Diol Epoxide-2 | (1R,2S,3S,4R) | Least Active (27%) | Second Most Active (90%) | Most Active |
| (+)-Diol Epoxide-1 | (1R,2S,3R,4S) | Intermediate | Intermediate | Less Active |
| (-)-Diol Epoxide-1 | (1S,2R,3S,4R) | Intermediate | Intermediate | Less Active |
Data adapted from studies on benzo[c]phenanthrene diol epoxides and presented as relative activity.[1]
Based on this analogous data, it is highly probable that the (1R,2R)- and (1S,2S)-phenanthrene-1,2-diols will exhibit different mutagenic potentials due to their stereoselective metabolism into diol epoxides with varying intrinsic mutagenicities. The enantiomer that is preferentially metabolized to the more mutagenic diol epoxide would be considered to have a higher mutagenic potential.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The protocol involves treating histidine-requiring strains of Salmonella typhimurium with the test compound and measuring the rate of reverse mutations to histidine independence.
Key Steps:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation: Since the diols require metabolic activation, the test is performed in the presence of a liver homogenate fraction (S9 mix) from induced rats to provide the necessary cytochrome P450 enzymes.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound (each diol enantiomer) in the presence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Metabolism Studies
To directly assess the formation of mutagenic metabolites, in vitro metabolism studies are conducted.
Key Steps:
-
Incubation: Each diol enantiomer is incubated with liver microsomes (containing cytochrome P450 enzymes) and necessary cofactors (e.g., NADPH).
-
Extraction: After incubation, the metabolites are extracted from the reaction mixture.
-
Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) to separate the different diol epoxide stereoisomers.
-
Quantification: The amount of each diol epoxide isomer formed from each parent diol enantiomer is quantified. This allows for a direct comparison of the extent to which each diol is converted to potentially mutagenic products.
Conclusion
The mutagenic potential of this compound and its (1S,2S) enantiomer is not an intrinsic property but is dependent on their stereoselective metabolism to bay-region diol epoxides. While direct comparative mutagenicity data for these specific diols is lacking in readily available literature, established principles and data from analogous polycyclic aromatic hydrocarbons strongly suggest that there will be a significant difference in the mutagenic potential of the two enantiomers. The enantiomer that is more efficiently converted to the more potent mutagenic diol epoxide isomer will exhibit greater mutagenicity. Further experimental studies, specifically conducting parallel Ames tests and detailed metabolic profiling for both enantiomers, are necessary to provide definitive quantitative data for a direct comparison.
References
Safety Operating Guide
Proper Disposal Procedures for (1R,2R)-1,2-dihydrophenanthrene-1,2-diol
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). As with many PAHs, this compound and its derivatives are persistent environmental pollutants and may pose health risks due to their potential carcinogenic and mutagenic properties.[1][2][3] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to minimize environmental contamination. The following procedures provide essential safety and logistical information for the disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle the compound with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[4]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[4][5]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used.[5]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[5][6]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
Spill Management
In the event of a spill, the following cleanup procedures should be followed:
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Containment: Prevent the spill from spreading and from entering drains or watercourses.[5]
-
Cleanup:
-
For solid spills: Use dry cleanup methods to avoid generating dust.[5] Carefully sweep or vacuum the material. Place the collected material into a clearly labeled, sealable container for hazardous waste.[5]
-
For solutions: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontamination: Wash the spill area thoroughly with soap and water.[5]
Disposal Procedures
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[5] As a PAH derivative, it is likely to be classified as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), into a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name, concentration, and associated hazards.
-
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]
-
-
Disposal Method Selection:
-
The primary recommended method for the disposal of PAHs is incineration by a licensed hazardous waste disposal facility.[8] Mixing with a flammable solvent can aid in complete combustion.[8]
-
Chemical oxidation is another potential method for laboratory-scale waste. Strong oxidizing agents such as potassium permanganate or potassium dichromate can be used to degrade the PAH structure.[8] This should only be performed by trained personnel with appropriate safety measures in place.
-
For contaminated aqueous solutions, adsorption onto activated carbon can be an effective treatment step before final disposal.[8][9]
-
-
Contacting a Waste Disposal Vendor:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company. Provide them with the safety data sheet (SDS) or relevant chemical information.
-
Quantitative Data for Related Compounds
| Property | Phenanthrene | 1,2-Cyclohexanediol |
| Molecular Formula | C₁₄H₁₀ | C₆H₁₂O₂ |
| Molecular Weight | 178.23 g/mol | 116.16 g/mol |
| Melting Point | 99-101 °C | 73-77 °C[7] |
| Boiling Point | 340 °C | 118-120 °C @ 10 mmHg[7] |
| Solubility in Water | 1.1 mg/L at 25 °C | Soluble |
Experimental Protocols and Workflows
Workflow for Disposal of this compound Waste
The following diagram illustrates the decision-making process and steps for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Signaling Pathway for PAH Metabolism (General)
While specific signaling pathways for this compound are not detailed in the provided search results, the general metabolic activation pathway for PAHs, such as benzo[a]pyrene, involves cytochrome P450 enzymes. This pathway is relevant as it highlights the biological mechanism by which these compounds can exert toxicity.
Caption: Generalized metabolic activation pathway of PAHs.
References
- 1. Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. ewg.org [ewg.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Polycyclic aromatic hydrocarbons (PAHs) removal by sorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol: A Comprehensive Guide
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol is outlined below. This guidance is compiled from safety data for structurally similar polycyclic aromatic hydrocarbons (PAHs) and their derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), which are often characterized by their potential health hazards. Similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Some PAHs are also considered potential carcinogens.[1] Therefore, a stringent adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and solid handling | Chemical safety goggles, disposable nitrile gloves (double-gloving recommended), lab coat, and a particulate respirator (N95 or higher) if not handled in a certified chemical fume hood. |
| Solution preparation and transfers | Chemical splash goggles, disposable nitrile gloves (double-gloving recommended), and a lab coat. All operations should be conducted in a certified chemical fume hood. |
| Running reactions and work-up | Chemical splash goggles or a face shield, disposable nitrile gloves (double-gloving recommended), and a chemically resistant lab coat. All operations must be performed within a certified chemical fume hood. |
| Waste disposal | Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, and a lab coat. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk.
Engineering Controls:
-
All work with the solid compound or its solutions must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Use of a powder-containment balance enclosure is recommended for weighing the solid material.
Hygiene Practices:
-
Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[2]
-
Contaminated work clothing should be removed and laundered separately from other clothing.[2]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of PAH-contaminated waste. Do not dispose of this chemical down the drain or in regular trash.[4]
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key safety workflows.
Caption: A logical workflow for responding to a chemical spill.
Caption: Step-by-step procedure for donning and doffing PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
